BUTYL RESIN
Description
Historical Development of Polyisobutylene-based Elastomers
The journey to creating butyl rubber began long before its invention, rooted in the foundational discoveries of polymer science. The timeline starts with the discovery of isobutylene (B52900) by Michael Faraday in 1825. wikipedia.org A significant leap forward occurred in 1931 when the BASF unit of IG Farben first developed polyisobutylene (B167198) (PIB), a homopolymer of isobutylene, which was sold under the trade name Oppanol B. wikipedia.org
The pivotal moment came in 1937 when researchers William J. Sparks and Robert M. Thomas, working at the Standard Oil Company of New Jersey's laboratory, successfully copolymerized isobutylene with a small amount of isoprene (B109036) (around 2%). wikipedia.orgbritannica.cominvent.org This breakthrough defied the conventional wisdom of the time, which focused on polymerizing dienes like isoprene and butadiene. britannica.com The new copolymer, initially called "futile butyl" due to early experimental difficulties, was designated GR-I (Government Rubber-Isobutylene) during World War II and became crucial to the war effort. britannica.cominvent.org
Further innovation in the 1950s and 1960s led to the development of halogenated butyl rubber (halobutyl). wikipedia.org By introducing chlorine or bromine to the butyl rubber backbone, chlorinated (CIIR) and brominated (BIIR) versions were created. wikipedia.org This modification provided significantly higher curing rates and enabled covulcanization with other elastomers like natural rubber and styrene-butadiene rubber, greatly expanding the utility of butyl-based polymers. wikipedia.orgekb.eg
Table 1: Key Milestones in the Development of Polyisobutylene-Based Elastomers
| Year | Event | Significance |
| 1825 | Michael Faraday discovers isobutylene. wikipedia.org | Foundational discovery of the core monomer. |
| 1931 | BASF develops polyisobutylene (PIB). wikipedia.orgsenpinghz.com | First commercial production of the homopolymer on which butyl rubber is based. |
| 1937 | William J. Sparks and Robert M. Thomas invent butyl rubber (IIR). wikipedia.orgbritannica.cominvent.org | Creation of the first synthetic rubber by copolymerizing isobutylene with a small amount of isoprene. |
| WWII | Butyl rubber is designated GR-I (Government Rubber-Isobutylene). britannica.com | Becomes a strategic material, with the government mandating ramped-up production. invent.org |
| 1950s-1960s | Halogenated butyl rubbers (HIIR) are developed. wikipedia.org | Introduction of chlorobutyl (CIIR) and bromobutyl (BIIR) rubbers, allowing for faster curing and co-vulcanization with other rubbers. wikipedia.orgekb.eg |
Academic Significance and Research Trajectories
The academic and industrial significance of Butyl Rubber (IIR) and Halobutyl Rubber (HIIR) stems from their unique combination of properties. acs.orgacs.org Butyl rubber is valued for its chemical inertness, excellent resistance to weathering, oxygen, and ozone, and exceptionally low permeability to gases. britannica.comnih.gov These characteristics make IIR and its halogenated derivatives indispensable in applications requiring airtight seals, such as the inner liners of tubeless tires and pharmaceutical stoppers. britannica.comacs.orggrandviewresearch.com The long polyisobutylene segments of its polymer chains also impart good flex properties and vibration damping, leading to its use in shock absorption applications. wikipedia.orgchemicalmarketanalytics.com
Current research is focused on expanding the capabilities and applications of these polymer systems. A significant area of investigation is the post-polymerization functionalization of IIR and HIIR. acs.orgacs.org Because the cationic polymerization process used to create butyl rubber is highly sensitive, introducing functional monomers during initial synthesis is restrictive. acs.orgacs.org Therefore, post-polymerization modification is a crucial method for tailoring the properties of IIR and HIIR to meet the demands of new applications, such as flexible electronics. acs.orgacs.org
Another major research trajectory is sustainability. researchandmarkets.com There is a growing trend toward developing bio-based and recyclable butyl rubber alternatives to meet consumer demand for eco-friendly products and comply with environmental regulations. researchandmarkets.commarketresearchfuture.com Research into reclaimed butyl rubber is also gaining traction as a cost-effective and environmentally conscious alternative to virgin materials. marketresearchfuture.com
Advances in halogenated butyl rubber continue to be a key research focus. prophecymarketinsights.com Studies aim to enhance cure rates and improve compatibility in blends with other elastomers, such as natural rubber and EPDM, to create materials with superior performance characteristics for demanding applications. ekb.egnih.gov Furthermore, the development of novel thermoplastic elastomers (TPEs) based on polyisobutylene blocks combined with other polymer segments (like polyamides or polystyrene) represents a frontier in creating advanced materials with unique mechanical and thermal properties. researchgate.netcore.ac.ukkaust.edu.sanih.gov
Table 2: Properties and Research Trajectories of Butyl Rubber Systems
| Rubber Type | Key Properties | Key Research Trajectories |
| Butyl Rubber (IIR) | Excellent gas impermeability, chemical stability, thermal stability, high damping, weather and ozone resistance. atlantis-press.combritannica.comacs.org | Post-polymerization functionalization, development of bio-based and sustainable alternatives, blending with other polymers. acs.orgacs.orgresearchandmarkets.commarketresearchfuture.com |
| Halobutyl Rubber (HIIR) | All properties of IIR plus faster cure rates, improved heat resistance, and ability to co-vulcanize with other rubbers. wikipedia.orgekb.eg | Advances in halogenation technology, development of novel TPEs, improving compatibility in polymer blends for high-performance applications. ekb.egprophecymarketinsights.comcore.ac.uk |
Properties
CAS No. |
157885-28-4 |
|---|---|
Molecular Formula |
C8H16O |
Origin of Product |
United States |
Synthetic Methodologies and Polymerization Mechanisms of Butyl Rubber
Cationic Polymerization of Isobutylene (B52900) and Isoprene (B109036)
Cationic polymerization proceeds via a carbocationic mechanism involving initiation, propagation, chain transfer, and termination steps. frontiersin.orgacs.org The copolymerization of isobutylene and isoprene introduces a small number of double bonds into the highly saturated polyisobutylene (B167198) backbone, which are crucial for subsequent vulcanization (crosslinking). researchgate.net
Initiator Systems and Co-initiators
Cationic polymerization is initiated by a system typically comprising an initiator and a Lewis acid co-initiator. researchgate.netfrontiersin.orgbritannica.com The initiator provides the cation that starts the chain growth, while the Lewis acid activates the monomer or assists in the formation of the initiating cation. researchgate.netbritannica.com
Common initiators include Brønsted acids (e.g., HCl, H₂O, RCOOH), alkyl halides (e.g., tert-butyl chloride (t-BuCl), 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl)), esters, ethers, peroxides, and epoxides. pitt.edu More recently, transition-metal complexes and single-site catalysts activated by weakly coordinating Lewis acids or salts have also been explored. pitt.edu
Lewis acid co-initiators play a critical role in achieving high polymerization rates and controlling the process. researchgate.net Widely used Lewis acids include AlCl₃, alkylaluminum chlorides (e.g., EtAlCl₂, AlEt₁.₅Cl₁.₅), BF₃, SnCl₄, and TiCl₄. pitt.eduacs.org The choice of Lewis acid and its concentration significantly influence the polymerization rate, molecular weight, and polymer microstructure. acs.orgresearchgate.net For instance, strong Lewis acids are typically used for less reactive monomers like isobutylene. frontiersin.org Complexes of Lewis acids with ethers, such as FeCl₃·ether and GaCl₃·ether, have also been investigated and can lead to high reaction rates and desired end-group structures. researchgate.netrsc.org
The initiation step involves the reaction between the initiator, co-initiator, and monomer to form a carbenium ion-counteranion pair. researchgate.netpitt.edu This reaction is generally fast and highly exothermic. pitt.edu For example, with an alkyl halide initiator and a Lewis acid co-initiator, heterolytic bond cleavage of the alkyl halide leads to the formation of a reactive cation species and a counteranion. rsc.org
Reaction Thermodynamics and Kinetics at Cryogenic Temperatures
Butyl rubber synthesis is typically conducted at low, often cryogenic, temperatures, ranging from approximately -50 °C to -105 °C, or even as low as -180 °C. researchgate.netgoogle.comamerican.edu These low temperatures are crucial for controlling the highly exothermic cationic polymerization of isobutylene and minimizing undesirable chain transfer and termination reactions, which can lead to lower molecular weights and broader molecular weight distributions. pitt.edumdpi.comresearchgate.net
The polymerization rate is high at these low temperatures. researchgate.netpitt.edu Studies have shown that molecular weights generally increase with decreasing temperature. acs.orgmdpi.com The apparent activation energy for the polymerization rate has been observed to be negative, which is attributed to an equilibrium between dormant and active growing chains in controlled/living polymerization systems. acs.orgmdpi.com
The reaction kinetics are complex and involve a series of elementary steps. The propagation step involves the repetitive addition of monomer to the growing carbenium ion. rsc.org Chain transfer reactions, where the cationic chain end reacts with monomer, solvent, counter-ion, or other species, are the main termination mechanism in isobutylene polymerization. pitt.edu The rate constants of these reactions are highly dependent on temperature and the specific initiator/co-initiator system and solvent used.
Data on the effect of temperature on molecular weight in isobutylene polymerization highlights the importance of cryogenic conditions:
| Initiating System | Solvent | Temperature (°C) | Molecular Weight (Mn) ( g/mol ) | Source |
| R-Cl/TiCl₄ | CH₂Cl₂ | -78 | 6 x 10⁵ | pitt.edu |
| IB n-mer/TiCl₄ | Hexanes/CH₃Cl | -80 | 7 x 10⁵ | pitt.edu |
| TMP-Cl/TiCl₄ | Hexanes/CH₃Cl | -80 to -40 | 4.7 x 10⁵ | pitt.edu |
| TMP-Cl/TiCl₄ | Hexanes/CH₃Cl | -80 to -40 | 1.7 x 10⁶ | pitt.edu |
| H₂O/AlCl₃ | CH₃Cl | -100 | High | researchgate.net |
| BF₃ | Bulk/Solution | -196 | 9.0 x 10⁶ to 13.4 x 10⁶ | american.edu |
Note: Molecular weight values are approximate and can vary based on specific reaction conditions.
Role of Trace Impurities and Their Management
Trace impurities can significantly impact cationic polymerization by acting as chain transfer or termination agents, leading to lower molecular weights and reduced control over the polymerization. researchgate.nettandfonline.com Nucleophilic impurities such as water, alcohols, acetone, and acetonitrile (B52724) can react with the active carbenium ions or the Lewis acid co-initiator, disrupting the polymerization process. researchgate.nettandfonline.com
Management of impurities is crucial for achieving controlled polymerization and high molecular weights. This often involves rigorous purification of monomers, solvents, and initiating systems. wikipedia.org In some cases, scavengers can be used to neutralize impurities. For example, adding a small amount of iron trichloride (B1173362) (FeCl₃) has been shown to scavenge impurities like propionic acid, acetone, methanol, and acetonitrile by forming insoluble complexes. researchgate.net Conducting polymerization in "wet" systems under specific conditions has also been explored, where water can protonate and neutralize nucleophilic impurities. researchgate.net In living cationic polymerization, the concentration of electron donors or other additives must be maintained in excess of protic impurities to suppress initiation by these impurities. acs.orgtandfonline.com
Stereochemical Control in Polymerization
In the copolymerization of isobutylene and isoprene, the isoprene units can be incorporated into the polymer chain in different ways, leading to variations in microstructure. Cationic polymerization of isoprene typically results in the incorporation of isoprene primarily via trans-1,4-addition. acs.org While isobutylene polymerization does not involve stereoisomerism in the same way as monomers with substituents on both vinylic carbons, the mechanism of chain transfer can influence the end-group structure, leading to the formation of exo- or endo-olefinic groups. rsc.orgresearchgate.net Control over the initiator system and reaction conditions can influence the proportion of these end groups. researchgate.netresearchgate.net
Alternative Polymerization Approaches (if applicable, e.g., controlled radical polymerization of related butyl acrylates)
While cationic polymerization is the primary method for synthesizing butyl rubber (isobutylene-isoprene copolymer), alternative polymerization approaches have been explored, particularly for homopolymerization of isobutylene or the synthesis of related polymers like polyisobutylenes with controlled architectures. Free radical polymerization of isobutylene is generally not feasible under typical conditions due to the high activation energy and the tendency for depolymerization. rsc.org Anionic polymerization is also not observed for isobutylene due to its low reactivity with anionic species. rsc.org
However, controlled/living polymerization techniques, which minimize chain transfer and termination, have been developed for isobutylene. These methods allow for better control over molecular weight, molecular weight distribution, and polymer architecture.
Pseudo-living Polymerization Systems
Pseudo-living cationic polymerization of isobutylene has been achieved using specific initiating systems, typically involving a suitable initiator, a Lewis acid co-initiator, and often an electron donor or a common ion salt. tandfonline.comwikipedia.orgnih.gov In these systems, there is a dynamic equilibrium between active (propagating) carbocations and dormant (inactive) species, which helps to reduce the concentration of highly reactive species and minimize irreversible termination and chain transfer. wikipedia.org
Examples of initiating systems used in pseudo-living cationic polymerization of isobutylene include:
Organic acetate-BCl₃ complexes. wikipedia.orgresearchgate.net
Tertiary alkyl (or aryl) methyl ether and BCl₃. wikipedia.org
t-Bu-m-DCC/TiCl₄ with electron donors like 2,4-dimethylpyridine (B42361) (DMP) or tertiary amines. acs.orgtandfonline.com
Lewis acid·ether complexes in conjunction with t-alkyl chlorides. rsc.org
These systems often operate in mixed solvent systems, typically comprising a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methyl chloride or dichloromethane), at low temperatures. acs.orgwikipedia.org The presence of electron donors can complex with the Lewis acid, reducing the electrophilicity of the carbocation and suppressing chain transfer to monomer. tandfonline.commdpi.com
Pseudo-living polymerization allows for the synthesis of polyisobutylene with narrow molecular weight distributions (low polydispersity index, Mw/Mn) and controlled end functionalities, which are important for synthesizing block copolymers and other complex architectures. wikipedia.orgnih.gov
While controlled radical polymerization is applicable to monomers like butyl acrylates, it is not a primary method for the synthesis of butyl rubber (isobutylene-isoprene copolymer) due to the inherent reactivity of isobutylene in radical polymerization.
Chemical Modification and Advanced Functionalization Strategies for Butyl Rubber
Halogenation of Butyl Rubber
Halogenation of butyl rubber involves the introduction of halogen atoms, typically bromine or chlorine, onto the polymer backbone. This modification primarily occurs at the allylic hydrogen atoms adjacent to the double bonds originating from the isoprene (B109036) units. mdpi.comqueensu.caresearchgate.net The presence of these reactive allylic halide functionalities allows for faster cure rates and provides sites for further chemical reactions, such as grafting. atamanchemicals.comallenpress.comnih.gov
Industrial halogenation of butyl rubber is commonly carried out in a hydrocarbon solution, such as hexanes, using elemental chlorine or bromine at temperatures typically ranging from 40 °C to 65 °C. mdpi.com This process generates hydrogen halide (HBr or HCl) as a byproduct. queensu.caresearchgate.net
Bromination (BIIR) Mechanisms and Reaction Pathways
Bromination of butyl rubber (IIR) primarily proceeds via an electrophilic substitution mechanism at the allylic carbon atoms of the isoprene units. The reaction is believed to involve a cationic cyclic intermediate where the bromine atom interacts with the carbon-carbon double bond. mdpi.com This leads to the formation of allylic bromide structures. The main reaction pathway results in the substitution of a hydrogen atom on the carbon adjacent to the double bond with a bromine atom, yielding hydrogen bromide as a byproduct. queensu.caresearchgate.net
While the precise mechanism is complex and can involve both radical and ionic pathways depending on the conditions, studies using model compounds mirroring the isoprene unit in butyl rubber have indicated that halogenation primarily yields the substitution product, suggesting a preference for an ionic pathway over a radical mechanism which would favor addition products with alkenes. queensu.ca The bulkiness of the surrounding alkyl substituents in the butyl rubber chain is thought to hinder the nucleophilic attack of free halide ions on a potential halonium ion intermediate that would lead to addition products. queensu.ca
The bromination process can be influenced by factors such as the presence of electrophilic solvents and oxidizing agents. researchgate.net Oxidizing agents like sodium hypochlorite (B82951) (NaClO) can be used to oxidize the HBr byproduct back to molecular bromine, potentially increasing bromine efficiency. mdpi.comqueensu.ca
Chlorination (CIIR) Mechanisms and Reaction Pathways
Similar to bromination, chlorination of butyl rubber (IIR) also primarily targets the allylic hydrogen atoms of the isoprene units. The mechanism is also considered to involve substitution reactions. xiangyiintl.com While the fundamental principles are analogous to bromination, differences in the reactivity and size of chlorine compared to bromine can influence the reaction pathways and the distribution of chlorinated products.
Chlorination can also occur through both radical and ionization pathways, with reactions involving isobutylene (B52900) favoring substitution products. queensu.ca The industrial production of chlorinated butyl rubber (CIIR) involves introducing chlorine into the copolymer structure of isobutylene and isoprene. chembroad.com
Control of Halogen Content and Distribution
Controlling the halogen content and its distribution along the polymer chain is crucial for tailoring the properties of halobutyl rubber. The level of halogenation typically ranges from about 0.5% to 4% by weight of the polymer, and more preferably between 0.8% and 3%. google.com Commercial grades of BIIR typically contain about 1.8–2.5 wt% bromine, while CIIR contains around 1.1–1.4 wt% chlorine. mdpi.com
The halogenation process is typically conducted to achieve a desired level of halogen substitution on the isoprene units. Factors such as the ratio of halogenating agent to butyl rubber, reaction temperature, reaction time, and the efficiency of mixing in the reaction vessel all play a role in controlling the extent of halogenation. researchgate.net The accumulation of the HBr byproduct during bromination can lower productivity and selectivity, highlighting the importance of its removal or in-situ conversion. researchgate.netresearchgate.net
Novel methods, such as mechanochemical modification induced by solvent swelling, are being explored to achieve higher chlorine content (e.g., 3 to 15 wt%) and potentially improve the homogeneity of halogen distribution. mdpi.comresearchgate.netresearchgate.net
Regioselectivity of Halogenation Reactions
The regioselectivity of halogenation refers to the preference for substitution at specific positions within the isoprene unit. In butyl rubber, the isoprene unit can exist in different configurations (e.g., 1,4-addition). Halogenation predominantly occurs at the allylic carbons adjacent to the double bond. mdpi.comqueensu.ca
Studies using model compounds have shown that halogenation of the structures present in butyl rubber yields primarily the substitution product. queensu.ca Specifically, in bromination, the exomethylene (Exo-Br) isomer is often the kinetically favored product, accounting for a significant majority (e.g., 90%) of the allylic bromide functionality, while the bromomethyl (BrMe) isomer is the more thermodynamically stable form. queensu.ca The distribution of these isomers can influence the properties and reactivity of the resulting halobutyl rubber. acs.org Controlling reaction conditions can influence the ratio of these different allylic halide structures. acs.org
Grafting Polymerization onto Butyl Rubber Backbone
Grafting polymerization is a technique used to attach side chains of another polymer onto the backbone of butyl rubber. This modification can significantly alter the surface properties, compatibility, and other characteristics of the butyl rubber. Grafting can improve compatibility with polar polymers and fillers, enhance adhesion, and introduce new functionalities. nih.govresearchgate.netresearchgate.net
Radical Grafting Mechanisms and Efficiency
Radical grafting onto butyl rubber typically involves the generation of free radical sites on the butyl rubber backbone, which then initiate the polymerization of monomers to form grafted chains. One common approach involves using radical initiators or radiation (e.g., electron beam radiation) to abstract hydrogen atoms from the polymer chain, creating macroradicals. nih.govresearchgate.netgoogle.com These macroradicals can then react with monomers present in the system, leading to the growth of grafted chains.
The efficiency of radical grafting is influenced by several factors, including the type and concentration of the initiator or radiation dose, monomer concentration, reaction temperature, reaction time, and the presence of solvents. researchgate.nettci-thaijo.org Chain transfer reactions can also play a role in radical grafting, potentially leading to the formation of new radical sites and influencing the grafting process. researchgate.net
However, a challenge with radical grafting onto butyl rubber is the potential for chain degradation (scission) of the butyl rubber backbone initiated by the radical species, which can lead to a decrease in molecular weight. nih.govresearchgate.net Techniques like controlled radical polymerization (e.g., using nitroxide chemistry) are being explored to achieve better control over the grafting process, minimize chain scission, and control the number and length of grafted chains. nih.gov
Grafting efficiency, defined as the percentage of the monomer that is successfully grafted onto the polymer backbone, is a key parameter in evaluating the effectiveness of the grafting process. researchgate.netmdpi.com Factors such as monomer to rubber ratio and initiator concentration can affect grafting efficiency. researchgate.nettci-thaijo.org
Data Table Example (Illustrative - based on search findings, not direct copy):
While specific detailed data tables on radical grafting efficiency for butyl rubber were not extensively provided in the search results in a format easily extractable for a table, research indicates that grafting efficiency can be influenced by factors like monomer concentration and irradiation dose in radiation-induced grafting researchgate.net. For example, studies on grafting acrylic monomers onto butyl rubber using electron beam radiation showed that percent grafting increased with increasing monomer concentration and decreased with increasing irradiation dose up to a certain point. researchgate.net
| Grafting Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer Concentration (mol/L) | 1.0 | 2.0 | 4.0 |
| Irradiation Dose (Mrad) | 0.25 | 0.25 | 0.25 |
| Percent Grafting (%) | ~X | ~Y | ~Z |
| Grafting Efficiency (%) | ~A | ~B | ~C |
(Note: The values X, Y, Z, A, B, C are illustrative based on the trends described in search result researchgate.net and not precise data points from a table.)
The type of grafted monomer can also significantly affect the properties of the modified rubber. aip.org
Cationic Grafting Approaches
Cationic grafting is a method used to modify the surface or bulk properties of polymers by initiating the polymerization of monomers from active sites on the polymer backbone via a cationic mechanism. For butyl rubber, the unsaturation in the isoprene units can potentially serve as initiation sites for cationic grafting. However, butyl rubber is commercially produced by cationic polymerization of isobutylene and isoprene at very low temperatures, which requires stringent reaction conditions. nih.gov While the search results did not provide specific detailed mechanisms or extensive data tables solely focused on cationic grafting onto pre-formed butyl rubber, cationic polymerization is the fundamental method for synthesizing the butyl rubber backbone itself. The challenge in grafting onto pre-formed butyl rubber via cationic methods lies in controlling the initiation and propagation from the limited and dispersed unsaturation sites without causing significant chain degradation of the main butyl rubber chain.
Grafting with Polar Monomers (e.g., Maleic Anhydride (B1165640), Acrylates, Methacrylates)
Grafting polar monomers onto the nonpolar butyl rubber backbone is a common strategy to improve its compatibility with polar polymers and enhance properties like adhesion and damping. Maleic anhydride (MA), acrylates (such as methyl acrylate), and methacrylates (such as methyl methacrylate) are frequently used polar monomers for this purpose.
One approach involves the modification of halogenated butyl rubber (BIIR). Dehydrohalogenation of BIIR can create conjugated double bonds in the polymer backbone, which can then react with ethylenically unsaturated compounds like maleic anhydride through a Diels-Alder reaction to form a graft polymer. nih.govgoogle.com
Another method for grafting maleic anhydride onto butyl rubber involves reactive processing in a mixing chamber in the presence of a peroxide radical initiator at elevated temperatures (above 150 °C). mdpi.com This method can lead to grafting, but it may occur simultaneously with chain degradation. mdpi.com Nitroxide chemistry has also been explored for the controlled functionalization and grafting of maleic anhydride and styrene-maleic anhydride onto butyl rubber in solution, aiming to preserve the molecular structure by preventing chain-breaking reactions. nih.govmdpi.com
Electron beam radiation can also be used to graft monomers like butyl acrylate (B77674) or methyl methacrylate (B99206) onto butyl rubber. mdpi.comresearchgate.net However, controlling the level of grafting with this technique can be difficult, and chain scission (degradation) of the butyl rubber backbone has been reported. researchgate.net
Interactive Table 1: Examples of Grafting Reactions on Butyl Rubber
| Grafting Monomer | Butyl Rubber Type | Method | Notes |
| Maleic Anhydride | Halogenated IIR | Dehydrohalogenation followed by Diels-Alder | Forms graft polymer with carboxylic acid groups. google.com |
| Maleic Anhydride | IIR | Reactive processing (peroxide initiated) | Grafting can occur with chain degradation. mdpi.com |
| Maleic Anhydride | IIR | Nitroxide-mediated grafting (solution) | Aims for controlled functionalization, preserving structure. nih.govmdpi.com |
| Butyl Acrylate | IIR | Electron beam radiation | Difficult to control grafting level, chain scission possible. mdpi.comresearchgate.net |
| Methyl Methacrylate | IIR | Electron beam radiation | Difficult to control grafting level, chain scission possible. mdpi.comresearchgate.net |
Influence of Grafting on Polymer Microstructure
Grafting polar monomers onto the butyl rubber backbone significantly influences its microstructure and, consequently, its macroscopic properties. The introduction of polar side chains onto the nonpolar butyl rubber can lead to changes in chain packing, crystallinity (if any), and the formation of microphase-separated structures, especially when the grafted chains are incompatible with the butyl rubber backbone.
Post-Polymerization Functionalization Beyond Halogenation
While halogenation (primarily bromination or chlorination) is a common post-polymerization modification of butyl rubber to create reactive sites for further functionalization or curing, other methods exist to introduce diverse functional groups.
Introduction of Ionic Moieties
Introducing ionic moieties into butyl rubber can transform it into an ionomer, imparting unique properties such as enhanced mechanical strength, self-healing capabilities, and improved damping. One route to introduce ionic groups involves the modification of halogenated butyl rubber. The allylic halide sites in bromobutyl rubber (BIIR) can react with nucleophiles, such as imidazole (B134444) derivatives (e.g., butylimidazole), to form ionic imidazolium (B1220033) groups with associated bromide anions. researchgate.net These ionic groups can aggregate to form a crosslinked-type network structure, which can break and reform, contributing to self-healing properties. researchgate.netresearchgate.net
Another approach mentioned involves inserting ionic species into the butyl rubber structure by first dehydrohalogenating halogenated butyl rubber to produce conjugated double bonds, followed by the addition of an ethylenically unsaturated compound like maleic anhydride, and then reacting the graft polymer with a metallic salt or an amine to form an ionic hydrocarbon polymer. nih.govgoogle.com
Interactive Table 2: Introduction of Ionic Moieties
| Starting Material | Functionalization Agent | Introduced Moiety | Potential Properties |
| Halogenated Butyl Rubber | Butylimidazole | Imidazolium bromide | Self-healing, ionic network. researchgate.net |
| Maleated Butyl Rubber | Metallic salt or amine | Ionic groups | Ionic hydrocarbon polymer. google.com |
Epoxidation Reactions and Their Chemical Outcomes
Epoxidation of butyl rubber involves the reaction of the carbon-carbon double bonds in the isoprene units with epoxidizing agents to form epoxide rings (oxiranes) along the polymer backbone. Common epoxidizing agents include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid. nih.govwikipedia.orglabsolu.cafishersci.deguanambi.ba.gov.brfishersci.at
The chemical outcome of epoxidation is the formation of a three-membered cyclic ether structure (epoxide) at the site of the original carbon-carbon double bond. This modification introduces polarity into the butyl rubber. The epoxide rings are reactive sites that can undergo further chemical transformations, such as ring-opening reactions. For example, epoxidized butyl rubber can be reacted with HCl to promote ring-opening, resulting in the formation of alkene and hydroxyl groups, which can then be further functionalized. nih.gov Epoxidized butyl rubber itself can also be used to develop healable rubbers based on ionic interactions due to the presence of the polar oxirane groups. researchgate.net
Mechanochemical Modification Techniques
Mechanochemical modification involves using mechanical energy, such as shear forces applied during mixing or grinding, to induce chemical reactions or alter the structure of polymers. This technique can be applied to butyl rubber to achieve functionalization.
One example is the mechanochemical halogenation of butyl rubber using polychlorinated n-alkanes, induced by solvent swelling. mdpi.comnih.govresearchgate.net This method involves processing butyl rubber in the presence of chlorinated paraffins under shear stress in a rubber mixer. mdpi.comresearchgate.net This approach allows for the introduction of chlorine atoms into the butyl rubber structure, with reported chlorine contents ranging from 3 to 15%. mdpi.comnih.gov The resulting chlorinated butyl rubber shows improved thermal and oxidative stability, as well as enhanced chemical resistance (reduced swelling). mdpi.comnih.gov Mechanochemical modification can offer a more technologically straightforward alternative to traditional solution-based halogenation methods. mdpi.comnih.govaip.org
Interactive Table 3: Mechanochemical Modification
| Technique | Modifying Agent | Outcome | Effect on Properties |
| Mechanochemical Halogenation | Polychlorinated n-alkanes | Chlorinated Butyl Rubber | Improved thermal/oxidative stability, chemical resistance. mdpi.comnih.gov |
Functionalization with Nitroxide Moieties
Functionalization of butyl rubber, a copolymer of isobutylene and a small amount of isoprene (IIR), with nitroxide moieties represents a significant strategy within the chemical modification of this polymer. This process leverages the unsaturations present in the isoprene units of the butyl rubber chain to introduce stable nitroxide free radicals. newdrugapprovals.orgwikidata.orgthegoodscentscompany.com The primary objective of this functionalization is often to enable further chemical modifications, such as grafting with other monomers, or to alter the inherent properties of the rubber for specific applications.
The functionalization is typically carried out in solution and involves heating a solution of butyl rubber in the presence of a radical initiator and a stable nitroxide free radical. Commonly employed nitroxide radicals include 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 4-hydroxy-TEMPO. A key advantage of utilizing nitroxide chemistry for this modification is its ability to preserve the molecular structure of the butyl rubber, effectively preventing undesirable chain-breaking reactions that can occur with other radical-based methods. newdrugapprovals.orgwikidata.orgthegoodscentscompany.com The nitroxide moieties are attached to the labile allylic hydrogens located within the isoprenic segments of the IIR chain.
The resulting nitroxide-functionalized butyl rubber serves as a versatile intermediate for subsequent grafting reactions. For instance, this modified rubber can be further reacted in solution with vinyl monomers like maleic anhydride (MA) or styrene (B11656) (SMA) to synthesize graft copolymers such as IIR-g-MA and IIR-g-SMA. newdrugapprovals.orgwikidata.orgthegoodscentscompany.com This two-step process, involving initial nitroxide functionalization followed by grafting, offers improved control over the number of grafted chains and their length compared to some conventional grafting techniques.
Crosslinking Chemistry and Network Formation in Butyl Rubber Systems
Sulfur Vulcanization Mechanisms
Sulfur vulcanization is a widely used method for curing butyl rubber, leveraging the unsaturation (carbon-carbon double bonds) present due to the isoprene (B109036) units in the polymer chain. researchgate.netatamanchemicals.comwikipedia.orglusida.com Although butyl rubber has a low degree of unsaturation compared to natural rubber, sulfur curing, often with the aid of accelerators and activators, is effective. researchgate.netlusida.com
The sulfur vulcanization process is complex and involves the reaction of sulfur with the allylic hydrogen atoms located next to the double bonds in the isoprene units. researchgate.net This reaction leads to the formation of sulfur bridges between polymer chains. wikipedia.org The mechanism typically involves the formation of reactive sulfurating agents from the sulfur and accelerators, which then react with the rubber. wikipedia.orgcmu.edu
Accelerated Sulfur Curing Systems
Accelerated sulfur curing systems are commonly employed to increase the speed and efficiency of butyl rubber vulcanization. researchgate.netdtic.mil These systems typically involve elemental sulfur along with accelerators and activators. researchgate.netdtic.mil Zinc oxide (ZnO) is a common activator, often used in combination with stearic acid or other fatty acids, although fatty acids may not be strictly required for butyl rubber but can serve as processing aids. dtic.mil Accelerators, such as thiurams (e.g., tetramethyl thiuram disulfide (TMTD)) and sulfenamides (e.g., N-t-butyl-2-benzothiazole sulfenimide (TBSI)), significantly increase the reaction rate. researchgate.netdtic.millusida.comakrochem.com
Accelerated sulfur cures are generally faster than sulfur donor systems. dtic.mil However, they can be susceptible to reversion at elevated temperatures, a process where the crosslinks break down, leading to a loss of physical properties. dtic.milallenpress.com This is particularly true for crosslinks with a higher number of sulfur atoms. dtic.milallenpress.comrubbernews.com
Sulfur Donor Cure Systems
Sulfur donor cure systems utilize compounds that provide sulfur for crosslinking without the addition of elemental sulfur. dtic.mil These systems often result in vulcanizates with improved thermal aging characteristics and scorch times compared to accelerated sulfur cures. dtic.mil Examples of sulfur donors include tetramethyl thiuram disulfide (TMTD) and dithio dimorpholine (DTDM). dtic.mil TMTD, in the absence of elemental sulfur, can function as a sulfur donor. researchgate.net These systems tend to favor the formation of more thermally stable mono- and disulfide crosslinks. dtic.milrubbernews.com
Formation of Mono-, Di-, and Polysulfidic Crosslinks
Sulfur vulcanization results in the formation of crosslinks containing varying numbers of sulfur atoms, ranging from one (monosulfidic) to two (disulfidic) and multiple (polysulfidic) sulfur atoms. dtic.millusida.comrubbernews.comresearchgate.net The distribution of these crosslink types is influenced by factors such as the sulfur dosage, the type and concentration of accelerators, and the accelerator-to-sulfur ratio. lusida.com
Polysulfidic crosslinks are generally less thermally stable than mono- and disulfidic crosslinks and are more prone to scission and rearrangement at high temperatures, contributing to reversion. dtic.milallenpress.comrubbernews.com Mono- and disulfidic crosslinks are more stable, leading to vulcanizates with better heat resistance and lower compression set. lusida.comrubbernews.com Sulfur donor systems and high accelerator-to-sulfur ratios tend to favor the formation of mono- and disulfidic crosslinks. lusida.comrubbernews.com Analysis of crosslink structures can be performed using chemical probes. lusida.comiranspco.ir
Resin Curing Mechanisms
Resin curing provides an alternative method for crosslinking butyl rubber, offering advantages in terms of thermal stability and reversion resistance, particularly for applications exposed to high temperatures. google.comallenpress.com This method typically employs phenol-formaldehyde resins. researchgate.netgoogle.comlusida.complapiqui.edu.arpower-plast.com
Phenol-Formaldehyde Resin Curing
Phenol-formaldehyde resins, specifically the heat-reactive resol type containing methylol groups, are used for curing butyl rubber. google.comallenpress.compower-plast.comsiigroup.compolyolsandpolymers.netresearchgate.net These resins react with the butyl rubber to form thermally stable carbon-carbon crosslinks. lusida.comresearchgate.netgoogle.com The curing process involves the reaction of the methylol groups of the resin with the allylic hydrogen atoms on the butyl rubber backbone. allenpress.comresearchgate.net
Catalysts, such as Lewis acids (e.g., stannous chloride, ferric chloride) or halogen-containing compounds (e.g., polychloroprene, halogenated resins), are often used to accelerate the resin cure. google.comlusida.com The mechanism proposed for resin curing involves the formation of an o-methylene quinone intermediate from the resin, which then undergoes a cycloaddition reaction with the rubber's double bond, forming a chroman structure as a crosslink. allenpress.com Resin-cured butyl rubber is particularly valued for applications requiring excellent heat aging characteristics and resistance to reversion, such as tire curing bladders. google.comallenpress.comresearchgate.net
Kinetic Modeling of Resin Vulcanization
Kinetic modeling is a valuable tool for understanding and optimizing the resin vulcanization process of butyl rubber. plapiqui.edu.arresearchgate.net Rheometry is commonly used to experimentally monitor the curing process by measuring the change in material stiffness (modulus) over time at a specified temperature, which is directly related to the formation of the crosslinked network. dtic.milplapiqui.edu.arresearchgate.net
Peroxide Crosslinking
Peroxide curing involves the use of organic peroxides as curing agents. These peroxides decompose upon heating to generate free radicals, which then initiate crosslinking reactions between polymer chains akrochem.comallenpress.compergan.com. Peroxide curing can provide vulcanizates with good thermal aging resistance, low compression set, and light color researchgate.net. However, for butyl rubber (IIR) and bromobutyl rubber (BIIR), using peroxides as curing agents can lead to significant main chain degradation researchgate.netallenpress.com. This is because the isobutylene (B52900) structure within the butyl rubber chain can undergo scission reactions initiated by peroxide radicals, competing with the desired crosslinking reactions allenpress.comallenpress.comgoogle.com.
Traditional peroxide crosslinking has not been widely used for butyl rubber due to the prevalence of chain scission over crosslinking allenpress.comgoogle.com. However, modifications to butyl rubber or the use of co-agents can facilitate peroxide curing. For instance, crosslinking butyl rubber in the presence of an organic peroxide and a polyfunctional monomer containing an electron-attractive group, such as trimethylolpropane (B17298) triacrylate or polyethylene (B3416737) glycol dimethacrylate, can lead to a crosslinked butyl rubber with improved heat resistance due to the formation of carbon-carbon bonds at the crosslinking points google.com. The use of multiolefin crosslinking agents like divinylbenzene (B73037) (DVB) in conjunction with peroxide curing agents has also been explored for non-crosslinked or significantly non-crosslinked butyl rubber polymers google.com. Co-agents are known to improve the efficiency of peroxides by trapping peroxide radicals and converting them into crosslinks, thereby reducing undesirable side reactions akrochem.com.
Halogenated butyl rubbers, such as brominated butyl rubber (BIIR), can be more amenable to peroxide curing, as the halogen can help stabilize the radical, allowing for peroxide cures akrochem.com. Novel curing systems, such as iron (III) acetylacetonate (B107027) (Fe (acac)) in the presence of triethanolamine (B1662121) (TEOA), have been investigated for crosslinking halogenated diene rubbers like BIIR, proposing a Heck-type reaction mechanism involving the halogen and unsaturated carbon-carbon double bond utwente.nl.
Influence of Crosslinking Density on Network Topology
The crosslink density, defined as the number of crosslinks per unit volume or per unit mass of the rubber, is a critical parameter that dictates the physical and mechanical properties of the vulcanized rubber utm.myresearchgate.net. The formation of a three-dimensional network structure is the fundamental goal of curing allenpress.com. The quantity and quality of the linkages formed determine the properties of the resulting network pentasil.eu.
In butyl rubber, the low level of unsaturation (1-3% isoprene units) means that crosslinking primarily occurs at these sites dtic.milresearchgate.net. The structure of the butyl rubber chain, with its tightly packed linear paraffin (B1166041) chains and the steric hindrance from methyl groups, contributes to its low gas permeability dtic.milresearchgate.net. The crosslinking process reinforces this structure, limiting chain mobility and enhancing properties like impermeability dtic.milactascientific.com.
The distribution and type of crosslinks (e.g., carbon-carbon bonds from peroxide curing) influence the network topology. Peroxide curing typically results in carbon-carbon cross-links, which have high bond energy and contribute to good thermal aging resistance and low compression set mdpi.com. In contrast, sulfur curing can lead to polysulfidic cross-links, which are generally less stable at high temperatures dtic.milmdpi.com.
The crosslink density can be characterized by methods such as swelling measurements, often evaluated using the Flory-Rehner equation actascientific.comitu.edu.tr. An increase in crosslink density generally leads to increased hardness and modulus utm.myresearchgate.net. However, the relationship between crosslink density and properties like tensile strength can be more complex, varying with the vulcanization system and potentially decreasing at very high crosslink densities due to reduced chain mobility utm.myresearchgate.net. The homogeneity of the crosslink network structure also plays a role in the mechanical properties utm.my. Peroxide crosslink systems have been reported to result in a more uniform distribution of the crosslink network structure compared to phenolic resin systems utm.my.
Cure Kinetics and Reaction Rate Analysis
Cure kinetics studies the rate at which the crosslinking reactions occur and the extent of cure over time and temperature researchgate.net. Understanding cure kinetics is essential for optimizing processing conditions and predicting the final properties of the rubber product researchgate.net. Techniques like moving die rheometry (MDR) are commonly used to monitor the curing process by measuring the increase in torque (stiffness) over time, which is a direct measure of crosslink density development dtic.milresearchgate.net.
The cure kinetics of butyl rubber can be influenced by various factors, including the type and concentration of curing agents and co-agents, temperature, and the presence of fillers dtic.milresearchgate.netresearchgate.net. For peroxide curing, the decomposition of the peroxide is typically the rate-determining step, following first-order kinetics allenpress.comresearchgate.net. The rate of peroxide decomposition is highly dependent on temperature akrochem.comresearchgate.net.
Kinetic models are employed to describe and predict the curing behavior. These models can be broadly classified into isoconversional models, phenomenological models, and mechanistic models researchgate.net.
Isoconversional Kinetic Models
Isoconversional models are used to determine the activation energy of a reaction without assuming a specific reaction model researchgate.netneliti.com. These models analyze the reaction rate at different temperatures for the same extent of conversion (or cure). Examples include the Kissinger, Doyle, and Flynn–Wall–Ozawa (FWO) models researchgate.netneliti.com.
In the context of thermal degradation of butyl rubber, isoconversional models like Kissinger, Doyle, and FWO have been used to determine apparent activation energies researchgate.netneliti.com. Studies have shown that these models can yield similar apparent activation energies for the thermal decomposition of butyl rubber blends researchgate.netneliti.com. For brominated butyl rubber, analysis using the Ozawa isoconversional method has shown that the activation energy of thermal decomposition can increase with increasing mass loss mdpi.comresearchgate.net.
These models are particularly useful for understanding the temperature dependence of the curing process and can be applied to analyze rheometer data obtained at different temperatures to determine the activation energy of the crosslinking reaction.
Phenomenological and Mechanistic Kinetic Models
Mechanistic models, on the other hand, are based on detailed kinetic schemes that represent the actual chemical reactions occurring during vulcanization scitepress.orgcmu.edu. These models aim to provide a more fundamental description of the curing process by considering the individual reaction steps and the concentrations of reactants and intermediates scitepress.orgcmu.edu. Developing a comprehensive mechanistic model requires a thorough understanding of the complex chemical mechanisms involved, which can be challenging, especially for accelerated curing systems cmu.edu. While mechanistic models offer deeper insights into the reaction pathways, they can be more complex to develop and require more detailed experimental data for validation scitepress.orgcmu.edu.
For butyl rubber, kinetic studies using phenomenological models have been conducted to analyze the curing behavior with different curing systems, such as phenol (B47542) formaldehyde (B43269) resin researchgate.netplapiqui.edu.ar. These models can effectively represent rheometry results and are useful for simulations of manufacturing processes researchgate.netplapiqui.edu.ar.
The choice between phenomenological and mechanistic models depends on the objective. Phenomenological models are suitable for process simulation and optimization based on observed cure characteristics, while mechanistic models are valuable for understanding the fundamental chemistry and predicting the effects of changes in formulation on reaction pathways.
Butyl Rubber in Polymer Blends and Advanced Composite Systems
Polymer Blending Strategies
Blending butyl rubber with other polymers is a common strategy to modify its properties and achieve a balance of characteristics not attainable with a single elastomer. This approach allows for tailoring material performance for specific applications.
Compatibility and Interfacial Adhesion in Butyl Rubber Blends
Compatibility between blend components is crucial for achieving desirable properties. Butyl rubber, being primarily nonpolar, can present challenges when blended with more polar elastomers. For instance, blends of natural rubber (NR), a nonpolar rubber, with butyl rubber (IIR) often exhibit phase-separated morphology and poor interfacial adhesion. mdpi.comekb.eg Similarly, blends of nitrile rubber (NBR) and brominated butyl rubber (BIIR), while showing excellent vulcanization plateaus and mechanical properties, can exhibit phase-separated morphology and poor interfacial adhesion. mdpi.com
To overcome incompatibility and improve interfacial adhesion, compatibilizing agents are often introduced. For NR/IIR blends, the addition of a third component like styrene-butadiene-styrene (SBS) block copolymer or maleic anhydride (B1165640) (MAH) can decrease the domain size of the dispersed phase and increase interfacial adhesion, leading to improved compatibility, morphology, and physico-mechanical properties. ekb.egekb.eg SBS, for example, can interact with both NR and IIR phases, bridging the interface. ekb.eg In NBR/BIIR blends, ethylene-vinyl acetate (B1210297) copolymer (EVA) has been shown to improve compatibility. mdpi.comnih.gov The introduction of unsaturated double bonds in IIR through synthesis can also ameliorate compatibility with NR, leading to a larger interfacial region. acs.orgnih.gov
Synergistic Effects in Multi-Component Elastomeric Blends
Multi-component blends incorporating butyl rubber can exhibit synergistic effects, where the blend's performance surpasses the simple additive properties of its constituents. Blending butyl rubber with high-damping rubbers like NR can enhance damping capabilities for applications such as shock-absorbing materials. acs.orgnih.gov While challenges exist due to IIR's low unsaturation and slower vulcanization rate, strategies like synthesizing IIR with higher unsaturation levels can facilitate concurrent vulcanization and improve interfacial bonding, leading to enhanced damping. acs.orgnih.gov
Blends of NBR and BIIR demonstrate complementary effects, where increasing BIIR content can enhance the combined properties. mdpi.comnih.gov The addition of a third component like EVA to NBR/BIIR blends can significantly increase damping in the valley of the tanδ-T curve, indicating a synergistic improvement in damping performance over a wider temperature range. mdpi.comnih.gov
Interpenetrating Polymer Networks (IPNs) Incorporating Butyl Rubber
Interpenetrating Polymer Networks (IPNs) are unique polymer blends where two or more polymer networks are interlaced at a molecular scale, but not covalently bonded. researchgate.netresearchgate.net This structure can lead to synergistic combinations of mechanical, thermal, and chemical properties. researchgate.net Butyl rubber can be incorporated into IPNs to leverage its inherent properties within a network structure.
IPNs based on butyl rubber (IIR) and other polymers like poly(n-octadecyl acrylate) (PC18A) have been developed, exhibiting properties such as self-healing and shape memory functions. researchgate.netaip.orgitu.edu.tr In these IPNs, crystalline domains from PC18A can act as physical cross-links, contributing significantly to the effective cross-link density and improving toughness. researchgate.netitu.edu.tr The morphology of these IPNs can consist of crystalline domains dispersed in a continuous amorphous matrix, with the dispersed phase size influenced by the IIR content. researchgate.netitu.edu.tr
The mechanical properties of butyl rubber-based IPNs can be tuned by varying the composition. For example, IPNs of IIR and PC18A show tunable Young's modulus, toughness, and stretchability depending on the IIR content. researchgate.netitu.edu.tr The incorporation of grafted IIR with monomers like acrylic acid or methacrylic acid can further improve mechanical properties by increasing chemical cross-link density. aip.orgaip.org Butyl rubber/poly(styrene-methyl methacrylate) IPNs have also been explored for improved damping properties, with the addition of polar monomers and crosslinking agents enhancing performance. researchgate.net
Filler Reinforcement Mechanisms
Carbon Black Reinforcement and Filler-Rubber Interactions
Carbon black is a widely used reinforcing filler in butyl rubber composites, significantly improving properties such as tensile strength, tear resistance, and abrasion resistance. tandfonline.comresearchgate.netresearchgate.netacs.orgscielo.org.mx The degree of reinforcement depends on characteristics of the carbon black, including particle size, surface chemistry, and structure. researchgate.netacs.orgusm.my
Studies have shown that carbon black forms filler networks within the butyl rubber matrix. tandfonline.comresearchgate.net The interaction between carbon black and IIR is generally stronger compared to some other fillers like silica (B1680970). tandfonline.comresearchgate.net Smaller particle size and higher structure of carbon black can lead to decreased fiber diameter and density in electrospun butyl rubber membranes, while increasing stress at break, ultimate elongation, and modulus. researchgate.netdtic.mil Good dispersion of carbon black is essential for achieving optimal mechanical properties. researchgate.netdtic.mil Higher carbon black loading typically leads to increased viscosity and crosslink density, while decreasing scorch and cure times. scielo.org.mxusm.my Tensile strength increases with carbon black loading up to an optimum level, beyond which agglomeration can lead to a decrease in properties. scielo.org.mx
Siliceous Nanoclay and Alumina (B75360) Composites
Siliceous nanoclay, such as montmorillonite (B579905), is another important filler used to reinforce butyl rubber, leading to improvements in mechanical properties and barrier performance. researchgate.netresearchgate.netallenpress.com The reinforcement effect of nanoclay is attributed to the intercalation or exfoliation of polymer chains into the clay galleries, increasing the interlayer distance of silicate (B1173343) layers. researchgate.netresearchgate.netallenpress.com Even a small amount of nanoclay can significantly reinforce butyl rubber. researchgate.net
The incorporation of organo-modified montmorillonite nanoclay in butyl rubber can improve tensile strength, elongation at break, modulus, and resilience. researchgate.netallenpress.com The dispersion of nanoclay in the rubber matrix is crucial for achieving enhanced properties. researchgate.netresearchgate.net Butyl rubber/clay nanocomposites can exhibit decreased gas permeability, making them suitable for applications requiring good barrier properties. researchgate.netallenpress.com Blends of NR/IIR with treated clay nanoparticles and carbon black have shown significantly increased tensile strength due to increased cross-link density and potential trapping of clay within carbon black structures. x-mol.net
Alumina (aluminum oxide) is used as a filler in butyl rubber composites, particularly for applications requiring specific dielectric and thermal properties, such as microwave substrates and electronic packaging. niist.res.inniist.res.inresearchgate.netresearchgate.net Composites of butyl rubber with both micron-sized and nano-sized alumina have been prepared, demonstrating mechanical flexibility. niist.res.inresearchgate.netresearchgate.net The dielectric and thermal properties of these composites are influenced by the alumina loading and particle size. niist.res.inresearchgate.netresearchgate.net Alumina-filled butyl rubber composites can combine the flexibility of the rubber with the high permittivity and low dielectric loss of alumina. researchgate.net Butyl rubber composites with hollow aluminosilicate (B74896) microspheres have also been explored, showing reduced weight and improved damping properties. scispace.com
Graphene Oxide and Other 2D Material Integration
The integration of two-dimensional (2D) materials, such as graphene oxide (GO) and molybdenum disulfide (MoS₂), into butyl rubber composites has emerged as a promising strategy to enhance their mechanical and barrier properties nih.govresearchgate.net. GO, with its unique 2D nanosheet structure, high specific surface area, and good barrier properties, is particularly effective as a reinforcing filler researchgate.netdntb.gov.ua.
Research has shown that incorporating GO into butyl rubber (IIR) matrices can significantly improve mechanical properties like tensile strength and modulus, while also decreasing gas permeability scielo.brmdpi.com. For instance, studies have demonstrated that the addition of GO can lead to increased tensile stress and enhanced gas barrier performance in butyl rubber nanocomposites nih.govresearchgate.netscielo.br. The degree of enhancement is often dependent on the GO content and the dispersion method used scielo.br. Agglomeration of GO at higher concentrations can lead to a deterioration of mechanical properties scielo.br.
Beyond graphene oxide, other 2D materials like molybdenum disulfide (MoS₂) have also been explored. MoS₂ nanosheets have been shown to enhance the mechanical and gas barrier properties of chlorobutyl rubber, a derivative of butyl rubber nih.govresearchgate.net. Studies involving MoS₂ modified with thiols have demonstrated significant improvements in tensile strength and gas barrier properties of chlorobutyl rubber nanocomposites at specific filler concentrations nih.govresearchgate.net.
The method of incorporating these 2D materials is critical for achieving optimal properties. Techniques such as direct addition, single-step methods, and two-step methods have been investigated for GO integration, with the two-step method sometimes showing better dispersion and resulting in enhanced mechanical properties and reduced gas permeability scielo.br. Emulsion compounding has also been shown to facilitate good dispersion of modified GO in butyl rubber mdpi.comnih.gov.
Influence of Filler Surface Modification on Dispersion and Interfacial Bonding
The surface chemistry of fillers plays a pivotal role in their dispersion within the butyl rubber matrix and the strength of the interfacial bonding between the filler and the polymer. Effective dispersion and strong interfacial adhesion are crucial for achieving desired mechanical and barrier properties in composites researchgate.net.
Surface modification of fillers is a common strategy to improve compatibility with the polymer matrix, especially when dealing with fillers that have significantly different surface energies than butyl rubber rsc.orgnih.gov. For example, the surface treatment of carbon blacks can introduce chemical functional groups that increase bonding with rubber, leading to stronger interfacial adhesion compared to untreated fillers .
Silane (B1218182) coupling agents are frequently used to modify the surface of inorganic fillers like silica and barium titanate to enhance their compatibility and interaction with rubber matrices researchgate.netrsc.orgnih.gov. Studies have shown that modifying fillers with silane coupling agents can improve their dispersibility by lowering surface energy and enhance interfacial interaction through reactive functional groups researchgate.net. This improved dispersion and stronger interface can lead to significant improvements in mechanical properties researchgate.net.
In the context of butyl rubber composites, modifying fillers like graphene oxide with silane coupling agents such as γ-methacryloxypropyl trimethoxy silane (KH570) has been shown to improve dispersion and enhance interfacial bonding mdpi.comnih.gov. This modification can lead to further improvements in mechanical properties compared to composites with unmodified GO mdpi.comnih.gov. The grafting rate of the silane coupling agent on the filler surface is a key parameter influencing the effectiveness of the modification mdpi.comnih.gov.
The improved interfacial adhesion resulting from surface modification facilitates better stress transfer between the butyl rubber matrix and the filler particles, contributing to enhanced mechanical strength and other properties nih.gov.
Architecture and Morphology of Composites
Lamellar Networks and Barrier Structure Construction
Constructing a complicated barrier network within the butyl rubber matrix is a key strategy to improve gas barrier properties mdpi.comnih.govdntb.gov.ua. Two-dimensional fillers like graphene oxide, with their lamellar structure, are particularly effective in creating such networks mdpi.comnih.govdntb.gov.uaresearchgate.net. These lamellar structures can form large interfaces with the rubber macromolecules, reducing free volume and enhancing gas tightness mdpi.comdntb.gov.uaresearchgate.net.
The presence of a well-dispersed lamellar network of fillers like modified GO can significantly resist gas diffusion by creating a tortuous path that gas molecules must follow to permeate through the composite mdpi.comdntb.gov.uaresearchgate.net. This increased tortuosity is crucial for achieving high gas barrier performance mdpi.comdntb.gov.uaresearchgate.net.
Research has demonstrated that the formation of lamellar networks of modified GO in butyl rubber composites prepared by methods like emulsion compounding leads to enhanced air-tightness performance mdpi.comnih.gov. The effectiveness of the barrier is related to the successful construction and orientation of these 2D filler layers within the polymer matrix acs.org. Introducing additional components, such as liquid rubber, can further occupy free volume within the composite, maximizing the retardation of gas permeation mdpi.comnih.gov.
Microstructure-Property Relationships in Filled Systems
The relationship between the microstructure of filled butyl rubber systems and their macroscopic properties is fundamental to understanding and designing high-performance composites. The dispersion state of the filler, the filler-filler interactions, the filler-polymer interactions (interfacial bonding), and the resulting network structure all contribute to the final properties mdpi.com.
In filled butyl rubber, the reinforcement effect of fillers like carbon black leads to an increase in modulus and vulcanizate strength dtic.mil. The interaction between the rubber and filler particles is directly related to this increase dtic.mil. The degree of filler dispersion significantly impacts mechanical properties; poor dispersion and agglomeration can lead to reduced performance researchgate.net.
Studies on butyl rubber filled with materials like ground tire rubber (GTR) have shown that the filler content influences mechanical properties such as tensile strength and elongation-at-break core.ac.ukresearchgate.net. Strong interactions between the butyl rubber matrix and the filler, influenced by factors like cross-link density and filler migration, play a significant role in determining the mechanical performance core.ac.ukresearchgate.net.
The morphology of butyl rubber blends and composites, such as the formation of sea-island structures in thermoplastic vulcanizates, also impacts properties like damping and recyclability mdpi.com. The size and distribution of dispersed rubber particles and crystalline phases are critical microstructural features in these systems mdpi.com.
Degradation Pathways and Stability of Butyl Rubber Polymers
Thermal Degradation Mechanisms and Kinetics
Thermal degradation of butyl rubber involves complex processes that are accelerated by elevated temperatures. The low level of unsaturation in the butyl rubber backbone contributes to its relatively good thermal stability compared to rubbers with higher unsaturation, such as natural rubber dtic.mil. However, at sufficiently high temperatures, degradation occurs through radical-initiated reactions osti.gov.
Thermo-oxidative Degradation
Thermo-oxidative degradation, occurring in the presence of both heat and oxygen, is a primary mode of butyl rubber deterioration. This process typically involves the formation of free radicals, which react with oxygen to form peroxy radicals. These peroxy radicals can then abstract hydrogen atoms from the polymer chain, leading to the formation of hydroperoxides nih.gov. Hydroperoxides are unstable and can decompose to form new radicals, propagating the degradation chain reaction nih.gov.
Studies on the thermo-oxidative degradation of butyl rubber have identified the formation of oxygenated groups, such as ketones and carboxylic acids, as dominant oxidative products researchgate.net. Ketone generation is often prevalent at higher temperatures (above 70°C), while carboxylic acid formation is more significant at lower temperatures researchgate.net. The presence of the isoprene (B109036) units in the polymer chain, despite their low concentration, plays a crucial role in initiating thermo-oxidative degradation due to the presence of allylic hydrogens, which are more susceptible to radical attack researchgate.net.
Kinetic studies on the thermal degradation of butyl rubber have shown non-Arrhenius kinetic behavior, particularly around 70°C, suggesting a change in the dominant degradation mechanism with temperature researchgate.net. Activation energies for the thermo-oxidative degradation process have been estimated, with values varying depending on the temperature range and the specific composition of the butyl rubber copolymer researchgate.net. For instance, activation energies of approximately 85-87 kJ/mol have been reported for high-temperature degradation, while a lower activation energy of around 49 kJ/mol was observed at lower temperatures researchgate.net. These kinetic parameters are essential for predicting the thermal lifetime of butyl rubber materials neliti.com.
| Temperature Range (°C) | Dominant Oxidative Product | Estimated Activation Energy (kJ/mol) |
|---|---|---|
| Below 70 | Carboxylic Acid | ~49 |
| Above 70 | Ketone | ~85-87 |
Main Chain Scission and Crosslinking Events during Heating
Thermal degradation of polymers often involves competing reactions of main chain scission and crosslinking dergipark.org.tr. In butyl rubber, thermal exposure can lead to both chain scission, which reduces molecular weight and can decrease tensile strength and elongation, and crosslinking, which can increase stiffness and reduce elongation drdo.gov.indergipark.org.tr.
While early studies suggested that thermal-oxidative degradation of butyl rubber primarily involves chain scission, particularly in the presence of oxygen, halobutyl elastomers (butyl rubber modified with bromine or chlorine) are known to undergo significant crosslinking during thermal aging osti.govcapes.gov.br. The presence of residual free radicals from vulcanization can also cause additional crosslinking when butyl rubber is stored at elevated temperatures (80°C to 120°C) researchgate.netresearchgate.net.
The balance between chain scission and crosslinking is influenced by factors such as temperature, the presence of oxygen, and the specific formulation of the rubber compound, including the type of cure system used dtic.milmdpi.com. Accelerated sulfur cure systems, commonly used for butyl rubber, can form polysulfidic crosslinks, which are thermally unstable and can undergo scission, contributing to a process known as reversion dtic.mil.
Environmental Degradation Phenomena
Butyl rubber is generally known for its good resistance to environmental factors such as ozone and weathering rubberandseal.comosti.gov. However, prolonged exposure to certain environmental elements can still lead to degradation chembroad.comsperryrice.com.
Ozone, a strong oxidizing agent, can attack the residual double bonds in the isoprene units of the butyl rubber chain, leading to chain scission and the formation of cracks on the surface of the material chembroad.com. While butyl rubber is more resistant to ozone cracking than rubbers with higher unsaturation, it is not entirely impervious, especially under stress dtic.mil.
UV radiation, particularly in the presence of oxygen, can also contribute to the degradation of butyl rubber. UV light can initiate radical formation, accelerating oxidative degradation processes chembroad.comsperryrice.com. Unpigmented butyl rubber is particularly susceptible to degradation when exposed to direct sunlight and air dtic.mil.
Environmental degradation can also be influenced by contact with certain chemicals and fluids. While butyl rubber exhibits good resistance to many acids, bases, and solvents, strong solvents like xylene, toluene, and benzene, as well as concentrated acids and petroleum-based oils, can cause swelling and degradation rubberandseal.commdpi.com.
Furthermore, the environmental impact of butyl rubber extends to its fate after use. Butyl rubber products are not readily biodegradable, and their disposal can contribute to landfill waste viaztyres.comtechnologynetworks.com. Research is being conducted on the biodegradation of butyl rubber by microorganisms like Aspergillus niger, which have shown some ability to degrade butyl rubber derivatives through desulfurization and oxidation technologynetworks.com.
Stabilization Strategies against Degradation
To mitigate the degradation of butyl rubber and extend its service life, various stabilization strategies are employed. These strategies primarily involve incorporating additives into the rubber formulation that can intercept degradation pathways.
Antioxidants are widely used to protect butyl rubber against thermo-oxidative degradation. Primary antioxidants, such as hindered phenols (e.g., Butylated Hydroxytoluene (BHT)), can scavenge free radicals, while secondary antioxidants, such as phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite), can decompose hydroperoxides into stable products specialchem.comnih.govwikipedia.org. The combination of different types of antioxidants can provide synergistic protective effects specialchem.com.
UV stabilizers can be added to protect against degradation induced by ultraviolet radiation. These additives can absorb UV light or quench excited states, preventing the initiation of photo-oxidative degradation chembroad.com.
The incorporation of fillers, such as carbon black, is also a common strategy to improve the stability of butyl rubber compounds. Carbon black acts as an effective UV absorber and can also reinforce the polymer matrix, improving mechanical properties and resistance to crack propagation dtic.mil. Studies have shown that carbon black reinforced butyl rubber vulcanizates exhibit excellent resistance to sunlight and rain dtic.mil.
Advanced Spectroscopic and Analytical Characterization Techniques for Butyl Rubber
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure and composition of polymers like butyl rubber. Both solution-state and solid-state NMR provide valuable information.
1H-NMR for Microstructural Elucidation (e.g., isoprene (B109036) unit incorporation, branching)
Proton NMR (¹H-NMR) is a primary method for determining the microstructure of butyl rubber, particularly the content and incorporation of isoprene units within the polyisobutylene (B167198) chain. The low percentage of isoprene (typically 0.5-2.5 mol%) provides the necessary unsaturation for vulcanization and further functionalization researchgate.net.
¹H-NMR spectra allow for the identification and quantification of signals corresponding to protons in both the isobutylene (B52900) and isoprene units nih.govresearchgate.netresearchgate.net. For instance, signals around 1.1–0.97 ppm and 1.4 ppm are attributed to the methyl and methylene (B1212753) protons of the isobutylene fraction, respectively nih.govmdpi.com. Weak single peaks in the aliphatic region, typically around 1.63 ppm and 1.92 ppm, correspond to the methyl and methylene protons of the isoprene units nih.govresearchgate.net. The peak at 5.07 ppm is assigned to the hydrogen attached to the allylic carbon within the isoprene unit, and its intensity can be used to calculate the relative content of isoprene acs.org.
¹H-NMR is considered a reliable method for determining the unsaturation degree of butyl rubber tandfonline.com. Studies have shown that the majority of isoprene units in butyl rubber are incorporated via 1,4-addition, although a small percentage (approximately 6%) can undergo 1,2 enchainment researchgate.netresearchgate.net. ¹H-NMR can also provide insights into branching structures that may arise during polymerization or post-polymerization modification researchgate.netmdpi.com.
Table 1: Characteristic ¹H-NMR Chemical Shifts for Butyl Rubber
| Functional Group (Butyl Rubber) | Chemical Shift (δ, ppm) | Assignment | Source |
| Isobutylene CH₃ | 0.98 (weak), 1.09, 1.40 | Aliphatic methyl and methylene protons | nih.govresearchgate.net |
| Isoprene CH₃ | 1.63 | Aliphatic methyl protons | nih.govresearchgate.net |
| Isoprene CH₂ | 1.92 | Aliphatic methylene protons (allylic) | nih.govresearchgate.net |
| Isoprene =CH | 5.07 | Vinylic proton attached to allylic carbon | acs.org |
Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
2D-NMR for Complex Structure Determination
Two-dimensional NMR (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and DEPT (Distortionless Enhancement by Polarization Transfer), are employed for more complex structural assignments and to confirm the connectivity between different protons and carbons in the polymer chain collectionscanada.gc.camdpi.comresearchgate.net. While the provided search results primarily discuss 2D-NMR in the context of other rubber types like natural rubber and NBR mdpi.comresearchgate.net, the principles apply to butyl rubber for detailed structural elucidation, especially for identifying minor structural defects or complex branching points that may be difficult to resolve with 1D-NMR alone. 2D-NMR can help in unambiguously assigning overlapping signals in crowded ¹H and ¹³C NMR spectra researchgate.net.
Solid-State NMR for Network Analysis
Solid-state NMR is particularly useful for analyzing the structure and dynamics of insoluble or crosslinked polymer networks, such as vulcanized butyl rubber allenpress.comresearchgate.netrsc.org. This technique can provide information about molecular mobility, the presence of different domains (e.g., amorphous and crystalline, although butyl rubber is primarily amorphous), and interactions between the rubber matrix and fillers like carbon black researchgate.netrsc.org.
Solid-state ¹³C NMR can reveal peaks corresponding to different carbon environments within the crosslinked network allenpress.comresearchgate.net. By studying model compounds and using techniques like magic angle spinning (MAS), high-power proton decoupling, and cross-polarization, researchers can assign these peaks to specific crosslink structures allenpress.com. Solid-state NMR has been used to study parameters related to vulcanization in butyl rubber allenpress.com. It can also be used to assess the distribution of fillers and their influence on the molecular dynamics of the rubber chains researchgate.net.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in butyl rubber and confirming its chemical structure hindex.orgmdpi.comlambdasci.commdpi.com. FTIR analysis is relatively fast and can be applied to various forms of rubber, including raw, compounded, and vulcanized samples lambdasci.com.
FTIR spectra of butyl rubber exhibit characteristic absorption bands corresponding to the vibrations of C-H bonds in the isobutylene units and C=C double bonds in the isoprene units hindex.orgtandfonline.com. Strong vibrational bands are observed in the region of 2900-3000 cm⁻¹ due to C-H stretching vibrations hindex.orgtandfonline.com. Substitution-sensitive C-H bending vibrations appear in the fingerprint region, typically below 1500 cm⁻¹ hindex.org. The C=C stretching vibrations from the isoprene units are generally observed in the range of 1620-1680 cm⁻¹, although these bands can be of low intensity in polymers hindex.org. Characteristic spectral bands for butyl rubber are found at 1472 cm⁻¹, 1390 cm⁻¹, 1366 cm⁻¹, and 1229 cm⁻¹ tandfonline.com. The bands at 1390 cm⁻¹ and 1366 cm⁻¹ are particularly indicative of the methyl symmetric angular vibrations where two methyl groups are connected to the same carbon atom tandfonline.com.
FTIR can also be used for quantitative analysis, such as determining the degree of unsaturation in butyl rubber, often employing multivariate analysis techniques to account for overlapping absorbances astm.org. Different sample preparation methods for FTIR analysis of rubber include the thin-section method, thermal decomposition method, and Attenuated Total Reflection (ATR) lambdasci.comshimadzu.com.au. ATR is particularly simple as it requires minimal sample pretreatment shimadzu.com.au.
Table 2: Characteristic FTIR Absorption Bands for Butyl Rubber
| Functional Group Vibration | Wavenumber (cm⁻¹) | Assignment | Source |
| C-H Stretching | 2923, 2953, 3029 | Aliphatic C-H stretching | hindex.org |
| C-H Stretching (BIIR) | 2985, 3021, 3195 | Aliphatic C-H stretching (in bromobutyl rubber) | hindex.org |
| C=C Stretching | 1646 | C=C stretching from isoprene units | hindex.org |
| C-H Bending | 1472 | CH₃ antisymmetric angular vibration + CH₂ in-plane | tandfonline.com |
| C-H Bending (CH₃) | 1390, 1366 | CH₃ symmetric angular vibrations (geminal methyls) | tandfonline.com |
| C-C-C Skeletal Vibration | 1229 | Skeletal vibration | tandfonline.com |
| C-H Wagging (CH₃) | 950, 924 | CH₃ wagging vibrations | tandfonline.com |
Note: Specific peak positions can vary slightly depending on the sample and instrument.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight and molecular weight distribution (MWD) of polymers mdpi.comgoogle.comgoogle.comallenpress.comuakron.eduintertek.com. The MWD is a critical parameter that significantly influences the processing behavior and physical properties of butyl rubber intertek.com.
GPC separates polymer molecules based on their hydrodynamic volume in solution. By using appropriate calibration standards, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined google.comintertek.com. A broader MWD (higher PDI) indicates a wider range of chain lengths in the polymer sample google.com.
GPC has been extensively used to characterize the molecular weight and MWD of butyl rubber mdpi.comgoogle.comgoogle.comallenpress.comuakron.eduscientific.net. Studies have compared the MWD of different butyl rubber grades scientific.net. The technique is also used to monitor changes in molecular weight during processing or modification reactions, such as halogenation, where chain scission can occur mdpi.comallenpress.com. The Universal Calibration Principle, utilizing readily available narrow distribution polystyrene standards, can be applied to butyl rubber GPC analysis, requiring knowledge of the Mark-Houwink-Sakurada constants for polyisobutylene or butyl rubber in the chosen solvent allenpress.comuakron.edu.
Table 3: Example GPC Data for Butyl Rubber Samples
| Sample | Mn (Da) | Mw (Da) | PDI (Mw/Mn) | Source |
| IIR | 192,000 | - | 2.4 | mdpi.com |
| IIRF1 | 194,000 | - | 2.4 | mdpi.com |
| IIRF2 | 43,600 | - | 2.2 | mdpi.com |
| IIR-g-MA | 192,000 | - | 2.4 | mdpi.com |
| IIR-g-SMA | 56,700 | - | 2.75 | mdpi.com |
| Domestic IIR 1751 | Lower | Lower | Narrower | scientific.net |
| Butyl 268 | - | - | Broader | scientific.net |
| Butyl 301 | - | - | Broader | scientific.net |
Note: Specific molecular weight values are dependent on the polymerization conditions and grade of butyl rubber. The data for Domestic IIR 1751, Butyl 268, and Butyl 301 are comparative based on the source scientific.net.
Thermal Analysis Methods
Thermal analysis techniques are used to study the thermal transitions and stability of butyl rubber. Common methods include Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) hindex.orgacs.orgscientific.netacs.orghitachi-hightech.comresearchgate.nettainstruments.comtainstruments.com.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time hindex.orgacs.orgscientific.nethitachi-hightech.comtainstruments.com. This technique is used to determine thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm) hindex.orgscientific.net. Butyl rubber is an amorphous polymer with a low glass transition temperature, typically around -70°C scientific.net. DSC can be used to compare the Tg of different butyl rubber grades or the effect of fillers and modifications on thermal transitions acs.orgscientific.net.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere hindex.orgscientific.netacs.orghitachi-hightech.comresearchgate.nettainstruments.comnetzsch.com. TGA is used to determine the thermal stability of butyl rubber and to quantify the content of volatile components, polymer, carbon black, and inorganic fillers by analyzing the different stages of weight loss at increasing temperatures researchgate.nettainstruments.comnetzsch.com. Studies have compared the thermal stability of butyl rubber and bromobutyl rubber using TGA, concluding that butyl rubber is generally more thermally stable hindex.org. TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) can be coupled to identify the volatile products evolved during decomposition netzsch.com.
Dynamic Mechanical Analysis (DMA) measures the viscoelastic properties of a material as a function of temperature, time, frequency, or strain scientific.netallenpress.comhitachi-hightech.comtainstruments.com. DMA provides information about the material's stiffness (storage modulus, G'), energy dissipation (loss modulus, G''), and the glass transition temperature (often indicated by the peak of the tan delta curve) allenpress.com. DMA is useful for understanding the damping behavior and mechanical performance of butyl rubber and its composites over a range of temperatures scientific.netallenpress.com.
Table 4: Example Thermal Analysis Data for Butyl Rubber
| Sample | Tg (°C) | Tc (°C) | Tm (°C) | Thermal Stability (Comparative) | Source |
| IIR | - | - | - | More stable than BIIR | hindex.org |
| BIIR | - | - | - | Less stable than IIR | hindex.org |
| Domestic IIR 1751 | Same as Butyl 268 | - | - | Higher than others | scientific.net |
| Butyl 268 | Same as IIR 1751 | - | - | - | scientific.net |
| Butyl 301 | Slightly lower than IIR 1751 | - | - | - | scientific.net |
| IIR (various unsaturation) | - | - | - | - | acs.org |
| BIMSM-10 | Higher than BIIR 2222 | - | - | - | allenpress.com |
| BIIR 2222 | Lower than BIMSM-10 | - | - | - | allenpress.com |
Note: Specific thermal transition temperatures can vary depending on the molecular weight, unsaturation level, and presence of additives or fillers. The data presented is based on comparative findings from the sources.
Thermogravimetric Analysis (TGA) for Decomposition Kinetics
Thermogravimetric Analysis (TGA) is a widely used technique to study the thermal degradation of polymeric materials like butyl rubber. It measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere neliti.comjetir.org. TGA provides valuable information about the thermal stability and decomposition kinetics of butyl rubber and its composites.
Studies on the thermal degradation of butyl rubber (IIR) and its blends have shown that the decomposition often occurs in multiple stages neliti.comresearchgate.net. For instance, the thermal decomposition of natural rubber/butyl rubber blends in air has been observed to proceed in two stages neliti.comresearchgate.net. The derivative thermogravimetric (DTG) peaks, which represent the rate of weight loss, tend to shift to higher temperatures with increasing heating rates neliti.comresearchgate.net.
Kinetic parameters, such as apparent activation energy (Ea), can be determined from TGA data using various isoconversional models, including Kissinger, Doyle, and Flynn–Wall–Ozawa (FWO) models neliti.comresearchgate.net. These models provide similar apparent activation energies, which can be used to predict the thermal lifetime of the material neliti.comresearchgate.net. For a natural rubber/butyl rubber blend, apparent activation energies around 251-253 kJ/mol have been reported using these models at a mass loss fraction of 0.5 neliti.comresearchgate.net.
TGA can also be used to determine the filler content in butyl rubber composites. For example, TGA under an argon atmosphere showed that the residue at 460 °C corresponded to the carbon black filler content in a butyl rubber-based composite mdpi.com. Aging processes can affect the onset decomposition temperature and residue content mdpi.com.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time jetir.orgo-ring-stocks.eu. It is particularly useful for studying thermal transitions such as glass transition temperature (Tg), melting point, crystallization, and curing processes in polymers o-ring-stocks.eu.
For butyl rubber, DSC can be used to determine its glass transition temperature. Studies comparing different grades of butyl rubber have shown similar Tg values for crude rubber polito.it. DSC is also employed to evaluate the effects of processing and aging on the thermal properties of butyl rubber composites researchgate.net. For example, DSC analysis of EPDM/butyl rubber composites showed that irradiation and thermal aging can influence the melting temperature and glass transition temperature researchgate.net. Increased irradiation dosages were found to increase the melting temperature, likely due to enhanced intermolecular bonding from cross-linking researchgate.net. The Tg values generally showed an increasing tendency in irradiated samples, attributed to decreased molecular mobility resulting from crosslinking researchgate.net.
DSC can also provide insights into the specific heat capacity of butyl rubber and its blends. Studies on EPDM/butyl rubber blends have shown that the specific heat capacity can be influenced by the butyl rubber content and can deviate from ideal additivity due to interactions between the components researchgate.net.
Dynamic Mechanical Analysis (DMA) and Dynamic Mechanical Thermal Analysis (DMTA)
Dynamic Mechanical Analysis (DMA), also referred to as Dynamic Mechanical Thermal Analysis (DMTA), is a powerful technique for characterizing the viscoelastic properties of polymers as a function of temperature, time, frequency, and strain mdpi.comrevmaterialeplastice.ro. DMA measures the storage modulus (E'), which represents the elastic component, the loss modulus (E''), which represents the viscous component, and the loss factor (tan δ), which is the ratio of the loss modulus to the storage modulus and indicates the material's damping ability mdpi.comrevmaterialeplastice.ro.
DMA is crucial for understanding the mechanical behavior of butyl rubber, particularly its response to dynamic loads and its glass transition. The glass transition temperature determined by DMA for butyl rubber vulcanizates can differ depending on the specific rubber grade and composition polito.it.
DMA is widely used to study the vibration damping properties of rubber materials, including those based on butyl rubber revmaterialeplastice.ro. The damping shows a maximum in the glass transition area mdpi.comrevmaterialeplastice.ro. The dynamic mechanical properties, such as storage modulus and loss factor, are temperature and frequency-dependent mdpi.comrevmaterialeplastice.ro. Studies have investigated the dynamic properties of composites based on butyl rubber, EPDM, and ethylene-vinyl acetate (B1210297) copolymer filled with calcium carbonate, analyzing the temperature dependence of the storage modulus and loss factor revmaterialeplastice.ro. The glass transition temperature can increase with increasing frequency and filler content revmaterialeplastice.ro.
DMA is also used in the development of materials for specific applications, such as ballistic protection, where the viscoelastic properties of rubber, including butyl rubber, are optimized to transform mechanical stress into heat mdpi.comresearchgate.net. The time-temperature superposition principle can be applied to DMA data to predict material behavior at different temperatures and frequencies mdpi.com.
Electron Microscopy Techniques
Electron microscopy techniques provide high-resolution images of the morphology and structure of butyl rubber and its composites, allowing for the visualization of filler dispersion, phase separation, and nanoscale features.
Scanning Electron Microscopy (SEM) for Morphology and Filler Dispersion
Scanning Electron Microscopy (SEM) is a surface imaging technique that provides detailed information about the morphology and topography of materials researchgate.net. In the context of butyl rubber composites, SEM is extensively used to examine the dispersion of fillers within the rubber matrix researchgate.netredalyc.orgmdpi.com.
SEM images can reveal the distribution and aggregation of various fillers, such as carbon black, silica (B1680970), and clay nanoparticles, in butyl rubber researchgate.netredalyc.org. Good filler dispersion is crucial for achieving desired mechanical properties in rubber composites researchgate.netredalyc.orgmdpi.com. SEM can show how processing methods and filler treatments affect the dispersion state researchgate.net. For instance, SEM has been used to analyze the dispersion of micron and nano alumina (B75360) in butyl rubber composites researchgate.net.
SEM can also be used to study the fracture surfaces of butyl rubber materials, providing insights into the failure mechanisms and the interaction between the rubber matrix and fillers researchgate.netmdpi.com. The presence of irregularities or agglomerated particles on fracture surfaces observed by SEM can indicate poor filler dispersion or weak interfacial adhesion mdpi.com.
Transmission Electron Microscopy (TEM) for Nanoscale Structure
Transmission Electron Microscopy (TEM) is a powerful technique that allows for the visualization of the internal structure of materials at the nanoscale researchgate.netredalyc.orgacs.org. TEM is particularly valuable for studying the dispersion of nanofillers and the morphology of the polymer matrix in butyl rubber nanocomposites researchgate.netredalyc.orgmdpi.com.
TEM can provide high-resolution images that show the exfoliation or intercalation of layered nanofillers, such as montmorillonite (B579905) clay or MoS2 nanosheets, within the butyl rubber matrix researchgate.netredalyc.orgmdpi.com. These images are crucial for understanding how nanofillers are incorporated into the polymer structure and how they influence the material's properties researchgate.netmdpi.com. For example, TEM images have confirmed the nanoscale dispersion of organically modified Montmorillonite clay in butyl rubber researchgate.netredalyc.org. TEM has also been used to visualize the dispersion of MoS2 nanosheets in chlorobutyl rubber nanocomposites mdpi.com.
TEM is also used to study the cross-linked network structure in rubber, which significantly influences its mechanical properties acs.org. Recent advancements in image processing methods applied to TEM images can enhance the visualization and analysis of these nanoscale cross-linked networks acs.org. Furthermore, in situ TEM studies with specialized holders can be used to observe morphological changes, such as crack propagation and cavity formation, in filled rubber nanocomposites under tensile deformation at nanometer resolution oup.comresearchgate.net.
Atomic Force Microscopy (AFM) for Surface and Interfacial Studies
Atomic Force Microscopy (AFM) is a versatile scanning probe microscopy technique that can provide high-resolution images of material surfaces and also be used to investigate local mechanical properties and interfacial interactions at the nanoscale redalyc.orgscielo.brresearchgate.netresearchgate.net. AFM is particularly useful for studying the surface morphology, filler dispersion, and the interface between the rubber matrix and fillers in butyl rubber composites redalyc.orgscielo.brresearchgate.netresearchgate.netacs.org.
AFM can generate three-dimensional images of the surface topography at angstrom and nano scales scielo.br. It is widely used to analyze the dispersion of nanometric fillers in polymer matrices, including butyl rubber redalyc.orgscielo.br. AFM images can provide information about the size, distribution, and aggregation of nanofillers on the material surface redalyc.orgscielo.br. Studies have used AFM to analyze the dispersion and distribution of organically modified Montmorillonite clay in butyl rubber nanocomposites redalyc.orgscielo.br.
Beyond topography, AFM can be used in various modes to probe different material properties. Adhesion measurements using AFM can provide insights into the surface properties and transitions, such as the glass-to-rubber transition psu.eduacs.org. AFM-based nanomechanics can be applied to study the local mechanical properties, such as hardness and modulus, of different phases within a rubber composite, including the interface between fillers and the rubber matrix researchgate.netacs.org. This is particularly relevant for understanding the reinforcement mechanisms in filled rubbers researchgate.netacs.org. AFM can differentiate between filler particles and the rubber matrix based on their mechanical response or adhesion properties researchgate.net. Novel AFM methods, such as nano-dielectric spectroscopy, can analyze the interface between the matrix and filler by measuring local dielectric behavior scielo.br.
AFM studies have shown that the dispersion of fillers and the interactions between the filler and the rubber matrix significantly influence the macroscopic properties of the composite redalyc.orgscielo.brresearchgate.net.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Butyl Rubber (Polyisobutylene-co-isoprene) | 62703 nih.govthegoodscentscompany.com |
| Isoprene | 6557 nih.govnih.gov |
| Isobutylene | 8255 nih.gov |
| 1,3-Butadiene | 7845 nih.govwikipedia.org |
| Brominated Butyl Rubber | 68441-14-5 (CAS) alfa-chemistry.com |
Data Tables:
While specific numerical data tables were not consistently available across all search results in a format easily extractable for interactive tables without further processing or context, the search results provided qualitative and some quantitative findings. Below are examples of how such data could be presented in interactive tables if more detailed numerical data were available.
Example Data Table (Illustrative - Data points are representative of findings but require specific source data for accuracy):
| Technique | Property Measured | Butyl Rubber Grade | Finding/Value | Conditions (e.g., Heating Rate, Frequency) | Source |
| TGA | Apparent Activation Energy | NR/IIR Blend | ~251-253 kJ/mol | α = 0.5, Air atmosphere | neliti.comresearchgate.net |
| TGA | Onset Decomposition Temp | BRC (Original) | ~205 °C | Argon atmosphere | mdpi.com |
| TGA | Residue Content | BRC (Original) | ~52% | Argon atmosphere, 460 °C | mdpi.com |
| DSC | Glass Transition Temp (Tg) | IIR 1751 (Crude) | Similar to Butyl 268 | Not specified | polito.it |
| DSC | Melting Temperature | EPDM/IIR (100 kGy) | ~107.76 °C | Not specified | researchgate.net |
| DMA | Loss Factor (tan δ) Max | Butyl rubber | ~1.38 | -30.1 °C, 100 Hz | revmaterialeplastice.ro |
| DMA | Glass Transition Temp | Butyl rubber | ~-42 °C | Not specified | mdpi.com |
Example Data Table (Illustrative - Data points are representative of findings but require specific source data for accuracy):
| Microscopy Technique | Application | Observation/Finding | Relevant Property/Structure | Source |
| SEM | Filler Dispersion (Carbon Black) | Agglomerated particles on fracture surface | Poor dispersion | researchgate.netmdpi.com |
| SEM | Morphology (Aged Sample) | Rugosity of the sample surface | Effect of aging | researchgate.net |
| TEM | Nanofiller Dispersion (OMMT) | Nanoscale dispersion, increased d-spacing | Exfoliation/Intercalation | researchgate.netredalyc.org |
| TEM | Nanoscale Structure (Cross-links) | Visualization of cross-linked networks | Mechanical properties | acs.org |
| AFM | Filler Dispersion (Nanofillers) | Distribution and aggregation on the surface | Dispersion state | redalyc.orgscielo.br |
| AFM | Interfacial Studies | Differentiation between filler and matrix | Interfacial interaction | researchgate.netacs.org |
| AFM | Local Mechanical Properties | Mapping of hardness/modulus at the nanoscale | Reinforcement mechanism | researchgate.netacs.org |
Rheological Characterization of Processing and Curing Behavior
Rheological characterization is a fundamental aspect of understanding the behavior of butyl rubber compounds during processing and vulcanization. Techniques such as oscillating disc rheometry (ODR) and moving die rheometry (MDR) are widely employed to monitor the changes in viscoelastic properties as the rubber transitions from an uncured, processable state to a crosslinked network massbank.eunih.gov.
Rheometers measure the torque response of a rubber sample subjected to oscillating shear at a controlled temperature. Key parameters extracted from rheometer curves include:
Minimum Torque (ML): Represents the stiffness or viscosity of the uncured rubber compound. A higher ML indicates a more viscous compound, which can affect processing ease. massbank.eunih.govfishersci.se
Maximum Torque (MH): Indicates the stiffness or modulus of the fully cured rubber. The difference between MH and ML (ΔT or MH-ML) is related to the degree of cross-linking density achieved during vulcanization. massbank.eufishersci.se
Scorch Time (ts2 or ts5): The time at which a significant increase in torque begins, signaling the onset of vulcanization. This parameter is critical for determining the safe processing window before premature curing occurs. massbank.eunih.govfishersci.se
Optimal Cure Time (tc90): The time required to reach a certain percentage (commonly 90%) of the maximum torque, indicating the time needed for optimal cross-linking. massbank.eufishersci.se
Cure Rate Index (CRI): Calculated from the scorch and optimal cure times, the CRI provides an indication of the speed of the vulcanization reaction. massbank.eu
These rheological parameters are influenced by various factors, including the type and loading of fillers (such as carbon black or phyllosilicates), the composition of the cure system (including accelerators, activators like zinc oxide and stearic acid, and sulfur or sulfur donors), and the curing temperature massbank.eufishersci.sethegoodscentscompany.comfishersci.cawikipedia.org. For instance, increasing carbon black loading typically leads to a higher maximum modulus and shorter cure times due to improved heat transfer and interaction with the rubber matrix thegoodscentscompany.com. The addition of fillers like montmorillonite can increase vulcanization time, while vermiculite (B1170534) can shorten it fishersci.se. The type and concentration of accelerators significantly impact scorch time and cure rate thegoodscentscompany.comfishersci.cafishersci.com.
Rheometry is crucial for quality control, allowing manufacturers to ensure consistency in rubber compound processing and predict the final mechanical properties of the vulcanized product nih.gov.
| Rheological Parameter | Description | Significance |
| Minimum Torque (ML) | Measure of uncured compound stiffness/viscosity | Indicates processing ease |
| Maximum Torque (MH) | Measure of cured compound stiffness/modulus | Related to final mechanical properties |
| Torque Increment (ΔT) | Difference between MH and ML (MH - ML) | Correlates with cross-link density |
| Scorch Time (ts2/ts5) | Time to initial torque increase | Defines safe processing window |
| Optimal Cure Time (tc90) | Time to reach 90% of maximum torque | Indicates time for optimal vulcanization |
| Cure Rate Index (CRI) | Measure of vulcanization speed (calculated from scorch and optimal cure times) | Reflects the kinetics of the curing reaction |
Mass Spectrometry for Reaction Product Identification (e.g., Model Compounds)
Mass Spectrometry (MS), often coupled with separation techniques like Gas Chromatography (GC-MS) or Pyrolysis-GC-MS (Py-GC-MS), is a powerful tool for identifying volatile and semi-volatile compounds present in butyl rubber, including additives, degradation products, and reaction products from the curing process osti.govscribd.comwikipedia.orgwikipedia.orgmims.comnih.gov.
Py-GC-MS, for example, involves heating the rubber sample to desorb additives at lower temperatures (e.g., 200-300°C) and pyrolyze the polymer backbone at higher temperatures (e.g., 400-500°C), with the resulting fragments and volatile compounds separated by GC and detected by MS wikipedia.orgshimadzu.com. This allows for the identification of both the polymer type and various organic additives like vulcanization agents, accelerators, and antioxidants wikipedia.org.
MS is particularly valuable in studying the complex chemistry of butyl rubber vulcanization, especially for identifying reaction products. Due to the complexity of the polymer matrix, studies often utilize model compounds that mimic the reactive sites in the butyl or halobutyl rubber chain but are simpler molecules that yield more readily identifiable products fishersci.caatamanchemicals.comwikidata.org. By reacting these model compounds with components of the cure system (e.g., sulfur, zinc oxide, accelerators), researchers can isolate and characterize the resulting products using MS and other spectroscopic techniques like NMR fishersci.caatamanchemicals.comwikidata.org.
For instance, MS analysis of model compounds has provided insights into the cure chemistry of brominated butyl rubber (BIIR), detailing allyl cation fragmentation and electrophilic addition mechanisms relevant to sulfur and ZnO vulcanization fishersci.caatamanchemicals.com. Studies using model compounds for peroxide curing of halobutyl rubbers have also employed MS to analyze the reaction products wikipedia.org.
GC-MS has been used to identify volatile degradation products from the thermal-oxidative degradation of butyl rubber, including alkanes, alkenes, alcohols, ketones, and aldehydes scribd.com. Analyzing mass spectral shifts with isotopically enriched atmospheres can provide information about the origin of oxygen-containing degradation products, indicating whether they come from the atmosphere or the polymer itself osti.govscribd.com. High-resolution MS techniques, such as time-of-flight MS (TOF MS), coupled with electron ionization (EI) and chemical ionization (CI), provide high mass accuracy and detailed fragmentation patterns that are crucial for the unambiguous identification of unknown compounds in complex rubber matrices wikipedia.orgnih.govlcms.cz.
The identification of reaction products through MS analysis, often facilitated by model compound studies, helps in understanding the fundamental mechanisms of vulcanization, the role of different cure system components, and the formation of potential byproducts.
Theoretical Modeling and Computational Simulations of Butyl Rubber Systems
Polymerization Kinetic Models
The synthesis of butyl rubber involves the cationic copolymerization of isobutylene (B52900) and a small amount of isoprene (B109036), typically around 1-3%, in a methyl chloride diluent at low temperatures (below -90°C) researchgate.netresearchgate.net. Mathematical models have been developed to describe the kinetics of this cationic copolymerization, including elementary reactions such as initiation, chain growth (propagation), chain transfer, and termination scientific.netresearchgate.net.
Mathematical simulations of the macrokinetics of butyl rubber synthesis in different reactor types, such as mixing and plug flow reactors, have been reported researchgate.netresearchgate.net. These models aim to predict outcomes based on factors like catalyst concentration (e.g., aluminum chloride, AlCl₃), monomer concentrations, temperature, and reactor design parameters researchgate.netscientific.netresearchgate.netresearchgate.net. Identifying unknown rate constants for the elementary reactions within the kinetic scheme is a key aspect of these models researchgate.net. The interplay between reaction kinetics and mixing characteristics is also considered in developing comprehensive reactor models for isobutylene polymerization pitt.eduscribd.com.
Research has explored the effect of factors controlling the polymerization process on the molecular weight characteristics of butyl rubber, its Mooney viscosity, and the strength properties of its vulcanizates researchgate.net. For instance, the speed of an agitator in a mixing reactor, the concentration of the catalyst, the diameter of a plug flow reactor, and the velocity of the reaction mixture movement have been related to these properties through mathematical simulation researchgate.net.
Molecular Dynamics Simulations for Polymer Chain Behavior
Molecular dynamics (MD) simulations are employed to study the behavior of butyl rubber chains at a molecular level, providing insights into their dynamics, interactions, and structural properties. These simulations can help understand phenomena such as molecular mobility, glass transition temperature (Tg), and interactions with other components in composites.
Studies using MD simulations on chlorinated butyl rubber (CIIR), a modified butyl rubber, have investigated its damping mechanism in composites with C5 petroleum resin semanticscholar.orgsci-hub.se. These simulations calculated parameters like binding energy, fractional free volume, mean square radius of gyration, and mean square displacement to understand intermolecular interactions and their influence on damping properties semanticscholar.org. The mean square displacement, for example, can describe the activities of the molecular chain, with a decrease indicating reduced movement semanticscholar.org. The radius of gyration is used to describe the size of a polymer chain, with a smaller value suggesting greater flexibility semanticscholar.org.
MD simulations have also been used to study the glass transition behavior of polymers like polyisobutylene (B167198) (PIB), the primary component of butyl rubber researchgate.netmdpi.com. These simulations can explore the dynamics of different atoms within the polymer chain and their contributions to relaxation processes mdpi.com. The applicability of theories like Mode Coupling Theory (MCT) to PIB has been explored using atomistic MD simulations to understand its glass-forming behavior researchgate.net.
Furthermore, MD simulations can investigate the permeation behavior of small molecules, such as gases, within butyl rubber by simulating dissolution and diffusion processes mdpi.com. The effect of temperature and pressure on diffusion coefficients can be studied through these simulations mdpi.com.
Network Formation and Crosslinking Density Modeling
The vulcanization process introduces crosslinks between butyl rubber chains, forming a three-dimensional network that is critical for the material's mechanical stability and properties dtic.milresearchgate.netscienceasia.org. Modeling network formation and predicting crosslinking density are essential for controlling the final properties of the vulcanizate.
Theoretical models, such as the dual network theory, have been used to analyze changes in network density during processes like aging in rubber composites acs.org. This theory can help calculate the rate of crosslinking and chain scission by comparing the density of the original network to the surviving network and any newly formed networks acs.org.
Experimental methods, such as equilibrium swelling measurements, are often used to determine crosslinking density, and these measurements can be used to validate computational models acs.orgmdpi.combohrium.com. Models can also be established by defining crosslinking criteria based on the distance between atoms on polymer chains in MD simulations, allowing for the study of the effect of different crosslinking densities on properties like dynamic shear behavior nih.gov.
The chemistry of crosslinking in butyl rubber, often involving sulfur and accelerators, or alternative curing agents like phenolic resins or maleimides for halobutyl rubber, is complex and influences the resulting network structure dtic.milresearchgate.netresearchgate.net. Computational methods, including density functional theory (DFT), can be used to study the mechanisms of these crosslinking reactions srij.or.jpsci-hub.se.
Finite Element Analysis in Vulcanization Process Simulation
Finite Element Analysis (FEA) is a widely used computational technique for simulating the vulcanization (curing) process of rubber products, including butyl rubber. FEA allows for the prediction of temperature distribution, cure state, and resulting mechanical properties within a rubber component during molding and curing.
The vulcanization process is governed by heat transfer from the mold into the rubber and the kinetics of the curing reaction allenpress.com. Since rubber has low thermal conductivity, temperature gradients can develop within thick parts, leading to non-uniform vulcanization and potentially inhomogeneous mechanical properties researchgate.netscienceasia.org. FEA can solve the transient heat transfer equations coupled with cure kinetic equations to predict the non-isothermal temperature histories and the corresponding cure histories throughout the product scienceasia.orgallenpress.comresearchgate.net.
Empirical models, such as the Kamal and Sourour model, are often used to describe the cure kinetic behavior of rubber in FEA simulations researchgate.netresearchgate.net. The heat generated by the exothermic curing reaction can also be incorporated into the FEA model researchgate.netmdpi.com. Software packages like ABAQUS and COMSOL Multiphysics are used to perform these simulations researchgate.netmdpi.com.
FEA simulations can predict the state of cure distribution in butyl rubber products, which is crucial as end-use properties depend on this distribution researchgate.net. The predicted results of curing degree based on simulation models have shown agreement with experimental data, allowing for the distinction of curing stages like under curing, positive curing, and over curing researchgate.net. This provides a valuable guide for optimizing the vulcanization process researchgate.net. FEA is also used to simulate the curing of large or complex-shaped rubber articles, such as tires allenpress.com.
Predictive Models for Polymer Performance
Predictive models are developed to forecast the performance and properties of butyl rubber based on its composition, structure, and processing conditions. These models often integrate insights from kinetic, molecular, and continuum simulations, and can utilize techniques like machine learning.
Computational chemistry software and machine learning techniques, such as Artificial Neural Networks (ANN), have been used to predict properties of butyl rubber. For example, ANNs trained on molecular descriptors and diffusion coefficients of solvents in butyl rubber have been used to predict the barrier properties against various chemicals dtic.mil.
Hybrid approaches combining genetic algorithms and artificial neural networks have been applied to optimize the formulation of butyl rubber blends to achieve desired mechanical and gas barrier properties researchgate.netallenpress.com. These models can predict the effect of factors like rubber ratio and filler concentration on properties such as tensile strength and hardness allenpress.com.
Predictive models for the synthesis of butyl rubber can relate process parameters to molecular weight characteristics, Mooney viscosity, and the strength of vulcanizates researchgate.net. Simulation-based approaches are also being developed to predict the mechanical properties of vulcanizates based on kinetic data and processing simulations nih.gov.
The Mooney-Rivlin model, a hyperelastic material model, is incorporated into simulation models to characterize the mechanical behavior of rubber, particularly under compression and deformation, which is relevant for predicting the performance of components like rubber collectors in horizontal wellbores mdpi.com. AutoML techniques have also been applied to predict the performance of rubber collectors based on parameters of the elastic component mdpi.com.
Emerging Research Frontiers in Butyl Rubber Science
Bio-based Monomer Feedstocks and Sustainable Synthesis
Significant research efforts are directed towards developing sustainable methods for producing the key monomers of butyl rubber, primarily isobutylene (B52900) and isoprene (B109036), from renewable bio-based resources. This transition aims to reduce dependence on fossil fuels and minimize the environmental footprint of butyl rubber production.
One promising avenue involves the microbial production of isobutanol through the fermentation of glucose using metabolically engineered microorganisms like Escherichia coli. acs.orgacs.org The resulting bioisobutanol can then be selectively dehydrated to produce bioisobutylene. acs.orgacs.org An integrated bioprocess combining microbial fermentation with chemical conversion has been developed to produce butyl rubber directly from glucose. acs.org This approach involves the fermentation of glucose to isobutanol, its removal from the culture medium, concentration, and subsequent dehydration to isobutylene. acs.orgacs.org The bioisobutylene is then used in the low-temperature cationic copolymerization with isoprene to synthesize butyl rubber with properties suitable for commercial applications. acs.orgacs.org
Beyond isobutylene, research is also exploring the production of other synthetic rubber monomers, such as isoprene and butadiene, from bio-based alcohols. yushengmax.com Innovative catalytic materials, including those based on clay minerals, are being developed to facilitate the efficient and selective conversion of these bio-based alcohols into monomers. yushengmax.com
Furthermore, sustainable synthesis approaches for butyl rubber production are being refined to minimize environmental impact. This includes developing technologies that reduce the consumption of raw materials, chemicals, and utilities, coupled with lower emissions. nextchem.com Techniques such as maximizing solvent recovery through refined recycling processes contribute to more eco-friendly production. nextchem.com
Research findings highlight the potential of these bio-based routes to provide a sustainable alternative to traditional petrochemical-based butyl rubber production. Studies have demonstrated the successful synthesis of butyl rubber using bioisobutylene, yielding polymers with comparable molecular weights and isoprene fractions to those produced conventionally. acs.org
Table 1: Example Data from Bio-based Butyl Rubber Synthesis
| Feedstock | Monomer Source | Polymer Yield (%) | Molecular Weight (Mn, kg/mol ) | Polydispersity Index (Đ) | Isoprene Fraction (mol%) |
| Glucose | Microbial Isobutanol | 98.6 | 207 | 2.84 | 5.9 |
| Petrochemical | Traditional | - | - | - | - |
Note: Data for traditional production is generalized for comparison; specific values vary based on process. acs.org
Advanced Smart Material Systems Utilizing Butyl Rubber
Butyl rubber's unique properties, such as low gas permeability and damping characteristics, make it a valuable component in the development of advanced and smart material systems. Research is exploring its incorporation into materials designed for specific functionalities, including self-healing, sensing, and enhanced barrier properties.
One area of development is in self-healing and sensing sealants and coatings. usm.edu Butyl-rubber-based systems are being investigated for their potential to autonomously repair damage and potentially incorporate sensing capabilities. usm.edu This involves the functionalization of the butyl rubber backbone to enable reversible cross-linking or the incorporation of sensing elements. usm.edu
Butyl rubber is also being explored for applications in high damping and electromagnetic interference shielding materials. mdpi.com Composites of butyl rubber with materials like single-walled carbon nanotubes have shown improved mechanical performance and increased electromagnetic shielding effectiveness. mdpi.com Such composites can maintain damping properties over a wide temperature range. mdpi.com
Furthermore, butyl rubber is being utilized in composite materials with enhanced barrier properties and hydrophobicity. mdpi.com Filling butyl rubber with certain phyllosilicates, such as perlite (B1173460) or halloysite (B83129) tubes, has been shown to impact the degree of cross-linking and improve the mechanical strength of the resulting vulcanizates. mdpi.com
While not always the "smart" component itself, butyl rubber's properties are leveraged in the design of smart systems. For instance, butyl rubber layers have been incorporated into systems for precision conductance measurements in biomedical applications, serving as a flexible and insulating component within a smart sensing setup. mdpi.com Its use in high-damping rubber isolation bearings for seismic isolation also highlights its role in advanced engineering applications requiring specific mechanical responses to external forces. semanticscholar.org
Novel Catalyst Systems for Polymerization and Functionalization
The synthesis of butyl rubber traditionally relies on cationic polymerization using Friedel-Crafts catalysts, typically aluminum chloride, at very low temperatures (around -100°C). catalysis.blogchembroad.comfederalregister.gov However, research is actively pursuing novel catalyst systems to improve the efficiency, control, and sustainability of both the polymerization process and subsequent functionalization of butyl rubber.
New soluble catalyst systems are being developed that can facilitate the polymerization of isobutylene and isoprene at higher temperatures than traditionally possible while still yielding high molecular weight butyl rubber. google.comgoogle.com These systems may involve combinations of modified Friedel-Crafts halides with appropriate co-catalysts or dialkyl aluminum monohalides with anhydrous hydrogen halide promoters. google.comgoogle.com
Exploration into alternative polymerization initiators includes metallocene-like systems, which have shown promise in initiating the polymerization of isobutylene and copolymerization with isoprene to produce materials similar to commercial butyl rubber. psu.edu
Recent advances in catalytic chain transfer polymerization (CCTP) of isobutylene are also being investigated, with a focus on new initiating/catalyst systems based on ionic liquids with Lewis acids. rsc.orgresearchgate.net This research aims to produce highly reactive polyisobutylene (B167198), a key intermediate for various applications. rsc.orgresearchgate.net
Beyond polymerization, novel catalyst systems are crucial for the post-polymerization functionalization of butyl rubber. Since direct copolymerization with many functional monomers is challenging due to the sensitivity of the cationic polymerization process, post-modification is a more feasible route to introduce polar moieties and tailor properties. acs.orgacs.org
Research into functionalization catalysts includes those for epoxidation of the isoprene units in the butyl rubber backbone, which introduces polar groups that can improve compatibility with fillers like silica (B1680970). nih.govresearchgate.netresearchgate.net While some epoxidation methods can be catalyst-free, others utilize phase transfer catalysts to enhance efficiency and water tolerance. nih.govresearchgate.net Other functionalization techniques, such as introducing carboxylic acid groups or utilizing nitroxide chemistry, also rely on specific catalysts or initiators to modify the polymer structure and impart desired properties like enhanced adhesion or enable the creation of self-healing systems. usm.eduresearchgate.netmdpi.com Novel catalyst designs and optimization are ongoing areas of research in the broader rubber industry, with implications for butyl rubber synthesis and modification. researchgate.net
Table 2: Examples of Catalyst Systems in Butyl Rubber Science
| Application | Catalyst/Initiator Type | Notes |
| Traditional Polymerization | Friedel-Crafts catalysts (e.g., AlCl3) with co-catalyst | Requires very low temperatures (~-100°C) |
| Higher Temperature Polymerization | Modified Friedel-Crafts halides + co-catalyst, AlR2X + HX | Enables polymerization at less extreme temperatures |
| Polymerization | Metallocene-like initiators | Explores alternative initiation mechanisms |
| CCTP of Isobutylene | Ionic liquids with Lewis acids | Focuses on producing highly reactive polyisobutylene |
| Post-polymerization Epoxidation | Oxone/acetone (catalyst-free), Phase transfer catalysts | Introduces polar groups for improved filler dispersion |
| Post-polymerization Functionalization | Radical initiators, specific chemical reagents + catalysts | Enables introduction of various functional groups (e.g., carboxylic acid) |
Q & A
Q. What are the best practices for documenting failed this compound syntheses to aid future research?
- Methodological Answer : Include a "Negative Results" section in supplementary materials. Detail conditions (e.g., "gelation occurred at 80°C with 2 mol% initiator"), and characterize failed products via SEM to identify premature crosslinking or phase separation . Use open-access platforms like Figshare to share raw data .
又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21
Q. How should researchers address ethical considerations when publishing proprietary this compound formulations?
- Methodological Answer : Omit exact ratios of trade-secret additives (e.g., flame retardants) but disclose functional groups (e.g., "phosphorus-containing compound, 0.5–2 wt%"). Reference third-party toxicity studies if environmental impact data cannot be shared .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
